Uprosertib
Description
This compound is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. This compound binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
an Akt inhibitor with antineoplastic activity; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F2N4O2/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTAPYRUEKNRBA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047634-65-0 | |
| Record name | Uprosertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uprosertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11969 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-{(1S)-2-amino-1-[(3,4-difluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UPROSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXM835LQ5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Uprosertib: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uprosertib (GSK2141795) is a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor that has been investigated for its anti-cancer properties. This document provides a comprehensive technical overview of the mechanism of action of this compound in cancer cells, focusing on its molecular targets, downstream signaling effects, and cellular consequences. The information presented is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cancer biology.
Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
This compound exerts its anti-neoplastic effects primarily through the targeted inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] Akt is a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various human cancers.[1][2] This pathway plays a central role in regulating cell proliferation, growth, survival, and metabolism.[2]
This compound competitively binds to the ATP-binding pocket of all three Akt isoforms (Akt1, Akt2, and Akt3), preventing their phosphorylation and subsequent activation.[3] By inhibiting Akt, this compound effectively blocks the downstream signaling cascade, leading to a cascade of anti-cancer effects.
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibitory activity against all three Akt isoforms.
| Target | IC₅₀ (nM) |
| Akt1 | 180 |
| Akt2 | 328 |
| Akt3 | 38 |
| Data sourced from MedChemExpress.[3] |
Anti-proliferative Activity in Cancer Cell Lines
The inhibitory effect of this compound on cell proliferation has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Various | Pan-Cancer | --INVALID-LINK--[4][5] |
| Note: A comprehensive dataset of IC₅₀ values across a wide range of cancer cell lines is available through the Genomics of Drug Sensitivity in Cancer database.[4][5] |
Clinical Trial Data (Selected)
Clinical investigations of this compound, often in combination with other targeted agents, have been conducted. The following table summarizes key quantitative outcomes from a selection of these trials.
| Trial Phase | Cancer Type(s) | Combination Agent(s) | Key Quantitative Finding | Reference |
| Phase I | Solid Tumors (Triple-Negative Breast Cancer, BRAF-wild type Melanoma) | Trametinib (MEK1/MEK2 inhibitor) | Objective Response Rate (ORR): < 5% (1 complete response, 5 partial responses) | [6][7] |
| Phase II | Metastatic Triple-Negative Breast Cancer | Trametinib | ORR (this compound + Trametinib): 15.8% (3/19 patients with partial response) | [8] |
| Phase II | Refractory/Persistent Endometrial Cancer | Trametinib | Clinical Benefit Rate: 8.3% (1 response in 12 patients); Median PFS: 3.4 months | [9] |
Cellular Effects of this compound
Inhibition of the Akt signaling pathway by this compound leads to several key cellular outcomes that contribute to its anti-cancer activity.
Induction of Apoptosis
By inhibiting Akt, this compound relieves the suppression of pro-apoptotic proteins. Akt normally phosphorylates and inactivates several key components of the apoptotic machinery, including the pro-apoptotic Bcl-2 family member BAD and the Forkhead box O (FOXO) transcription factors. Inhibition of Akt leads to the activation of these pro-apoptotic factors and the induction of programmed cell death.[1] One of the key downstream effectors is the reduced inhibition of Caspase-9, a critical initiator caspase in the intrinsic apoptosis pathway.
Apoptosis Induction Pathway
Caption: Simplified schematic of apoptosis induction by this compound.
Cell Cycle Arrest
Akt promotes cell cycle progression through the phosphorylation and inactivation of cell cycle inhibitors such as p21 and p27, and through the activation of proteins that promote cell cycle entry. A key substrate of Akt is Glycogen Synthase Kinase 3β (GSK3β). Akt phosphorylates and inactivates GSK3β. By inhibiting Akt, this compound leads to the activation of GSK3β, which can result in the degradation of cyclin D1, a key regulator of the G1/S phase transition, thereby causing cell cycle arrest.
Cell Cycle Arrest Mechanism
Caption: this compound-induced cell cycle arrest via the Akt/GSK3β/Cyclin D1 axis.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Mammalian cells in culture medium
-
This compound (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density (e.g., 100 µL per well for 96-well plates). Include control wells with medium only for background measurement.
-
Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.
-
Add various concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired exposure time (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background luminescence.
Western Blotting for Phospho-Akt and Phospho-GSK3β
This protocol is for detecting the phosphorylation status of Akt and its downstream target GSK3β following treatment with this compound.
Materials:
-
Cancer cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to attach overnight.
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total Akt, phospho-GSK3β, total GSK3β, and a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment using propidium iodide (PI) staining.
Materials:
-
Cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a pan-Akt inhibitor that effectively targets the PI3K/Akt/mTOR signaling pathway, a key driver of tumorigenesis. Its mechanism of action involves the direct inhibition of Akt kinase activity, leading to the induction of apoptosis and cell cycle arrest in cancer cells. While preclinical data demonstrated promising anti-cancer effects, clinical trial results have indicated challenges with toxicity and limited efficacy, particularly in combination therapies. This technical guide provides a detailed overview of the molecular mechanisms underpinning the action of this compound, along with relevant quantitative data and experimental protocols to aid in further research and drug development efforts in the field of oncology.
References
- 1. This compound | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Phase I dose-escalation trial of the oral AKT inhibitor this compound in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation trial of the oral AKT inhibitor this compound in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]
- 8. Phase II study of MEK inhibitor trametinib alone and in combination with AKT inhibitor GSK2141795/uprosertib in patients with metastatic triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Uprosertib: A Technical Guide to a Pan-Akt Inhibitor
An In-depth Analysis of Uprosertib's Synonyms, Mechanism of Action, and Preclinical/Clinical Data for Researchers and Drug Development Professionals
Abstract
This compound, a potent, orally bioavailable small molecule inhibitor of the serine/threonine kinase Akt (Protein Kinase B), has been a subject of significant interest in oncology research. This technical guide provides a comprehensive overview of this compound, including its alternative names and synonyms, a detailed exploration of its mechanism of action within the PI3K/Akt signaling pathway, and a summary of key quantitative data from preclinical and clinical investigations. The document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and visual representations of critical pathways and workflows to support further investigation and application of this compound.
Alternative Names and Synonyms
This compound is known by several alternative names and identifiers, which are crucial for comprehensive literature searches and unambiguous identification.
| Identifier Type | Identifier |
| Development Name | GSK2141795 |
| GSK2141795C | |
| GSK795 | |
| International Nonproprietary Name (INN) | This compound[1] |
| US Adopted Name (USAN) | This compound[1] |
| CAS Number | 1047634-65-0[1] |
| UNII | ZXM835LQ5E[1] |
| Chemical Name | N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide[1] |
| Other Synonyms | Akt inhibitor gsk2141795, this compound hydrochloride[1][2] |
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
This compound functions as an ATP-competitive inhibitor of all three isoforms of Akt (Akt1, Akt2, and Akt3), a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy.
By binding to the ATP-binding pocket of Akt, this compound prevents its phosphorylation and activation. This blockade leads to the inhibition of downstream signaling, ultimately resulting in the induction of apoptosis and inhibition of tumor cell proliferation.[1] The activation of the PI3K/Akt pathway is often associated with tumorigenesis and can contribute to resistance to numerous antineoplastic agents.[1]
Signaling Pathway Diagram
Quantitative Data
In Vitro Activity
This compound has demonstrated potent inhibition of Akt isoforms in cell-free assays.
| Target | IC₅₀ (nM) | Kd (nM) |
| Akt1 | 180[1][3] | 16[1] |
| Akt2 | 328[1][3] | 49[1] |
| Akt3 | 38[1][3] | 5[1] |
Preclinical In Vivo Data
In mouse xenograft models, orally administered this compound has shown significant tumor growth inhibition.
| Xenograft Model | Dose | Tumor Growth Inhibition |
| BT474 (Breast Cancer) | 100 mg/kg, p.o. | 61%[4] |
| SKOV3 (Ovarian Cancer) | 30 mg/kg, p.o. | 61% |
| MKN45 (Gastric Cancer) | 10 mg/kg/day, p.o. | 27% (at 3 weeks)[3] |
Clinical Trial Data
This compound has been evaluated in several clinical trials, primarily in combination with other targeted agents.
Phase II Study in Metastatic Triple-Negative Breast Cancer (mTNBC)
-
Trametinib Monotherapy (Part I):
-
Trametinib + this compound (Part II):
Phase I Study in Solid Tumors (this compound + Trametinib)
-
A total of 126 patients were enrolled.[7]
-
The combination was poorly tolerated, with diarrhea being the most common dose-limiting toxicity.[7][8]
-
Objective Response Rate (ORR): < 5% (1 complete response, 5 partial responses).[7][8]
-
59% of patients reported Grade 3 adverse events, and 6% reported Grade 4 adverse events.[7][8]
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of this compound against Akt kinases.
Methodology:
-
Cell lysates from a mixture of cell lines (e.g., K562, COLO205, SKNBE2, and OVCAR8) are prepared.[3]
-
Lysates (5 mg of total protein) are pre-incubated with varying concentrations of this compound (e.g., 0, 2.5 nM, 25 nM, 250 nM, 2.5 µM, or 25 µM) or DMSO as a control for 45 minutes at 4°C with end-over-end shaking.[3]
-
The lysates are then incubated with beads coupled to an Akt probe or kinobeads for 1 hour at 4°C.[3]
-
Beads are washed with a suitable buffer (e.g., 1x CP buffer) and collected by centrifugation.[3]
-
Bound proteins are eluted, reduced, and alkylated.
-
The amount of bound protein is quantified to determine the IC₅₀ values.
Cell Proliferation Assay (General Protocol)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound (e.g., 0-30 µM) or DMSO as a control.
-
After a 3-day incubation period, cell viability is measured using a commercially available assay such as CellTiter-Glo®.[4]
-
Cell growth is determined relative to the DMSO-treated control cells.
-
EC₅₀ values are calculated from the resulting dose-response curves using a suitable fitting algorithm.[4]
In Vivo Xenograft Model (General Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., BT474, SKOV3).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives this compound orally at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry for biomarkers).
-
Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.
Experimental Workflow Diagram
Conclusion
This compound is a well-characterized pan-Akt inhibitor with demonstrated activity in both preclinical and clinical settings. Its ability to potently inhibit a key node in a frequently dysregulated oncogenic pathway makes it a valuable tool for cancer research and a potential component of combination therapies. This technical guide provides a foundational understanding of this compound, offering a compilation of its various names, a clear depiction of its mechanism of action, a summary of key quantitative data, and an overview of relevant experimental methodologies. It is hoped that this resource will facilitate further research into the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. This compound | GSK2141795 | this compound | Akt1/2/3 inhibitors | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Phase II study of MEK inhibitor trametinib alone and in combination with AKT inhibitor GSK2141795/uprosertib in patients with metastatic triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation trial of the oral AKT inhibitor this compound in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I dose-escalation trial of the oral AKT inhibitor this compound in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]
The Biological Activity of Uprosertib (GSK2141795): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uprosertib (GSK2141795) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1][2] As a critical node in the PI3K/Akt/mTOR signaling pathway, Akt plays a central role in regulating cell proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making Akt an attractive target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative potency, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3).[1] By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of Akt's downstream substrates. This blockade of Akt signaling leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][2] The activation of the PI3K/Akt pathway is often associated with resistance to various anticancer agents, positioning this compound as a potential agent to overcome drug resistance.[2]
Core Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth and survival. This compound's primary mechanism of action is the direct inhibition of Akt within this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on Akt.
Quantitative Data
The potency of this compound has been quantified through various in vitro assays, primarily focusing on its inhibitory concentration (IC50) and binding affinity (Ki).
Table 1: In Vitro Potency of this compound (GSK2141795) Against Akt Isoforms
| Target | Assay Type | Value | Units | Reference |
| Akt1 | IC50 | 180 | nM | [1] |
| Akt2 | IC50 | 328 | nM | [1] |
| Akt3 | IC50 | 38 | nM | [1] |
| Akt1 | Ki | 0.066 | nM | |
| Akt2 | Ki | 1.4 | nM | |
| Akt3 | Ki | 1.5 | nM |
Table 2: this compound (GSK2141795) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BT474 | Breast Cancer | 0.11 | |
| SKOV3 | Ovarian Cancer | 0.15 | |
| LNCaP | Prostate Cancer | 0.25 | |
| A375 | Melanoma | 0.30 | |
| U87-MG | Glioblastoma | 0.18 | |
| HCT116 | Colorectal Cancer | 0.45 | |
| PC-3 | Prostate Cancer | 0.22 | |
| OVCAR-3 | Ovarian Cancer | 0.28 |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Western Blot Analysis
Objective: To assess the phosphorylation status of Akt and its downstream targets (e.g., GSK3β, PRAS40) following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., BT474, LNCaP) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:
-
Phospho-Akt (Ser473) (1:1000)
-
Total Akt (1:1000)
-
Phospho-GSK3β (Ser9) (1:1000)
-
Total GSK3β (1:1000)
-
Phospho-PRAS40 (Thr246) (1:1000)
-
Total PRAS40 (1:1000)
-
β-actin (1:5000) as a loading control.
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Experimental and Logical Workflows
Visualizing the workflow of drug evaluation and the logical basis for patient selection can provide valuable context for researchers.
Caption: A typical experimental workflow for the preclinical and clinical evaluation of an Akt inhibitor like this compound.
Caption: The logical relationship between PTEN mutation status and predicted sensitivity to this compound.[3]
Conclusion
This compound (GSK2141795) is a potent pan-Akt inhibitor with demonstrated activity in a variety of preclinical cancer models. Its mechanism of action through the inhibition of the PI3K/Akt/mTOR pathway provides a strong rationale for its investigation as an anticancer agent. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the fields of oncology and drug development who are interested in further exploring the biological activity and therapeutic potential of this compound and other Akt inhibitors. The correlation between the genetic background of tumors, such as PTEN status, and sensitivity to this compound underscores the importance of a biomarker-driven approach in the clinical development of targeted therapies.[3]
References
Uprosertib: A Technical Guide to a Pan-Akt Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Uprosertib (also known as GSK2141795), a potent and selective inhibitor of the serine/threonine protein kinase Akt (Protein Kinase B). It is intended to serve as a detailed resource, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies used in its characterization.
Introduction: Targeting a Central Node in Cancer Signaling
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including proliferation, survival, growth, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in key components like PI3K and the tumor suppressor PTEN, is a frequent event in tumorigenesis, making it a prime target for cancer therapy.[4][5]
Akt exists in three highly homologous isoforms (Akt1, Akt2, and Akt3) and acts as a central hub in this pathway.[3] Its activation is a multi-step process initiated by growth factors or hormones binding to receptor tyrosine kinases.[6] This leads to the activation of PI3K, which then generates the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][5] PIP3 recruits both Akt and its upstream activator PDK1 to the plasma membrane, leading to the phosphorylation and full activation of Akt.[2] Once active, Akt phosphorylates a multitude of downstream substrates, promoting cell cycle progression and inhibiting apoptosis.[1][2]
This compound is an orally bioavailable, ATP-competitive inhibitor that targets all three isoforms of Akt.[7][8][9] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of its downstream targets, thereby inhibiting the PI3K/Akt signaling pathway.[4][10] This action can lead to the induction of tumor cell apoptosis and a reduction in tumor cell proliferation.[4]
Mechanism of Action and Signaling Pathway
This compound functions by directly competing with ATP for binding to the catalytic site of Akt kinases. This inhibition prevents the transfer of phosphate to downstream substrates, effectively blocking signal transduction. The consequences of this inhibition include the reduced phosphorylation of key proteins such as GSK3β, PRAS40, and FOXO transcription factors, leading to cell cycle arrest and the induction of apoptosis.[7]
Below is a diagram illustrating the PI3K/Akt signaling pathway and the point of inhibition by this compound.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. This compound | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. AKT Kinase Pathway: A Leading Target in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Phase I dose-escalation trial of the oral AKT inhibitor this compound in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]
Preclinical Profile of Uprosertib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uprosertib (GSK2141795) is an orally bioavailable, selective, and ATP-competitive pan-Akt inhibitor that has demonstrated significant preclinical activity across a range of cancer models. By targeting the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), this compound effectively disrupts the PI3K/Akt/mTOR signaling pathway, a critical axis for tumor cell proliferation, survival, and resistance to therapy.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of targeted cancer therapies.
Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to the ATP-binding pocket of Akt kinases, thereby preventing their phosphorylation and activation.[4] This inhibition blocks the downstream signaling cascade, leading to the induction of apoptosis and cell cycle arrest in tumor cells.[2][3] The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[5][6] this compound's ability to potently inhibit all three Akt isoforms positions it as a promising agent for cancers dependent on this signaling pathway for their growth and survival.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs fundamental cellular processes. This compound's primary point of intervention is at the level of Akt.
Caption: this compound inhibits Akt, blocking downstream signaling to promote apoptosis and inhibit proliferation.
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against all three Akt isoforms and has shown significant anti-proliferative effects in a variety of cancer cell lines.
Kinase Inhibition
The half-maximal inhibitory concentrations (IC50) of this compound against the purified Akt isoforms are summarized in the table below.
| Kinase | IC50 (nM) |
| Akt1 | 180 |
| Akt2 | 328 |
| Akt3 | 38 |
| Data sourced from MedchemExpress.[1] |
Anti-proliferative Activity
This compound has been shown to inhibit the growth of a wide range of cancer cell lines. The IC50 values for a selection of cell lines are presented below. It is important to note that IC50 values can vary depending on the assay conditions and the specific cell line.[7]
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR8 | Ovarian Cancer | ~0.24 |
| JVM2 | B-cell chronic lymphocytic leukemia | ~0.293 |
| DMS114-P | Small Cell Lung Cancer | Not explicitly stated, but effective at 0.2 µM |
| PC9 | Non-Small Cell Lung Cancer | Effective at 2.5 µM |
| Data compiled from publicly available sources. |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound as a single agent and in combination with other targeted therapies.
Monotherapy Studies
This compound has shown significant tumor growth inhibition in various xenograft models.
| Tumor Model | Cancer Type | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) |
| BT474 | Breast Cancer | 100 | 61 |
| SKOV3 | Ovarian Cancer | 30 | 61 |
| Data sourced from available preclinical studies. |
Combination Studies
Preclinical studies have suggested a synergistic or additive anti-tumor effect when this compound is combined with other signaling pathway inhibitors.
-
With MEK Inhibitors (e.g., Trametinib): Preclinical data indicate that the combination of this compound and a MEK inhibitor can lead to enhanced anti-tumor effects in various cancer cell lines, including colon, pancreatic, and lung cancer, independent of RAS/RAF and PI3K/PTEN genotypes.[4] This combination has also been shown to enhance tumor growth inhibition in pancreatic tumor xenografts compared to either single agent.[4]
-
With mTOR Inhibitors (e.g., Everolimus): A synergistic effect has been observed between this compound and the mTOR inhibitor everolimus in patient-derived primary colorectal cancer cell cultures.[8]
Preclinical Pharmacokinetics
Experimental Protocols
This section outlines the general methodologies for key experiments used in the preclinical evaluation of this compound. It is important to note that specific parameters may vary between individual studies.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[9][10]
Caption: Workflow for assessing cell viability with the CellTiter-Glo® assay.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis, followed by a short incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Western Blotting for Phospho-Akt
Western blotting is used to detect the levels of specific proteins, in this case, the phosphorylated (activated) form of Akt, to confirm the inhibitory effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. unclineberger.org [unclineberger.org]
- 3. This compound | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation trial of the oral AKT inhibitor this compound in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ryvu Therapeutics Discovers Synergistic mTOR-AKT Inhibitor Combination for Colorectal Cancer Treatment [trial.medpath.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. promega.com [promega.com]
Methodological & Application
Uprosertib (GSK2141795) In Vitro Assay Application Notes and Protocols
For Research Use Only.
Introduction
Uprosertib (GSK2141795) is a potent and selective, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a frequent event in many human cancers, making Akt a key target for cancer therapy.[2][3] this compound has demonstrated inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines.[1] These application notes provide detailed protocols for in vitro assays to evaluate the activity of this compound.
Data Presentation
This compound (GSK2141795) In Vitro Activity
The inhibitory activity of this compound against Akt isoforms and a selection of cancer cell lines is summarized below. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.
| Target | IC50 (nM) | Assay Type |
| Akt1 | 180 | Cell-free Kinase Assay |
| Akt2 | 328 | Cell-free Kinase Assay |
| Akt3 | 38 | Cell-free Kinase Assay |
Table 1: In vitro inhibitory activity of this compound against Akt isoforms.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR8 | Ovarian Cancer | 0.24 |
| JVM2 | B-cell prolymphocytic leukemia | 0.293 |
| A wide range of cell lines from various cancer types have been tested. For a comprehensive list, please refer to the Genomics of Drug Sensitivity in Cancer (GDSC) database. |
Table 2: Proliferative IC50 values of this compound in various cancer cell lines.[1][4]
Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound. This compound directly inhibits the activity of Akt1, Akt2, and Akt3, thereby preventing the phosphorylation of its downstream substrates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of AKT phosphorylation by GSK3β and PTEN to control chemoresistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Application Notes and Protocols for Uprosertib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uprosertib, also known as GSK2141795, is a potent, selective, and orally bioavailable pan-Akt inhibitor.[1][2][3][4] It functions as an ATP-competitive inhibitor targeting all three isoforms of the serine/threonine protein kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, metabolism, and apoptosis.[5][6] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in tumorigenesis, making it a key target for cancer therapy.[5][6][7] this compound's mechanism of action involves binding to and inhibiting Akt activity, which in turn blocks downstream signaling, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[5][8] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells.
Data Presentation
Quantitative data regarding the inhibitory activity of this compound is summarized below. These values are crucial for designing experiments and determining appropriate treatment concentrations.
Table 1: this compound Potency in Cell-Free Kinase Assays
| Target | IC50 Value (nM) - Source 1 | IC50 Value (nM) - Source 2 |
| Akt1 | 180 | 1.995 |
| Akt2 | 328 | - |
| Akt3 | 38 | - |
Data compiled from multiple sources.[2][3][4]
Table 2: this compound Anti-proliferative Activity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 Value (µM) |
| OVCAR8 | Ovarian Cancer | SRB Assay | 72 | 0.24 |
| JVM2 | B-cell Leukemia | Viability Assay | - | 0.293 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application in cell culture.
Caption: PI3K/Akt signaling pathway inhibited by this compound.
Caption: General workflow for this compound cell culture experiments.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (e.g., Cayman Chemical, Selleck Chemicals)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). This compound is soluble in DMSO at concentrations of 85 mg/mL or higher.[3]
-
Aseptically weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. A brief warming at 37°C may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound treatment) in your experiments.
Cell Viability / Proliferation Assay (MTT/MTS Method)
This protocol determines the effect of this compound on cell viability by measuring metabolic activity.
Materials:
-
Cells of interest cultured in appropriate medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution
-
Vehicle (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well plate spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Concentrations can range from low nanomolar to micromolar (e.g., 0.01 µM to 10 µM) to determine the IC50 value.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9] Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[9][10]
-
For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[9]
-
-
Data Acquisition: Measure the absorbance on a plate reader. For MTT, read at ~570 nm.[10] For MTS, read at ~490 nm.[9]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Western Blotting for Akt Pathway Inhibition
This protocol assesses the phosphorylation status of Akt and its downstream targets to confirm the inhibitory effect of this compound.
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., 200 nM, 1 µM) or vehicle for a specified duration (e.g., 4, 6, or 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-40 µg per lane), mix with Laemmli sample buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the change in protein phosphorylation.
Apoptosis Assay by Annexin V Staining
This protocol quantifies the induction of apoptosis by this compound through the detection of phosphatidylserine (PS) externalization.
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI) or another viability dye like DRAQ7, and binding buffer)[11]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours). Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Staining:
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-fluorochrome and PI (or other viability dye) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
-
Data Analysis: The cell population will be segregated into four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
-
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining the IC50 of Uprosertib in Cancer Cell Lines
Introduction
Uprosertib (also known as GSK2141795) is a potent, orally bioavailable, and selective ATP-competitive inhibitor of the serine/threonine kinase AKT (Protein Kinase B).[1][2] It demonstrates inhibitory activity against all three AKT isoforms (AKT1, AKT2, and AKT3), playing a critical role in the PI3K/AKT/mTOR signaling pathway.[3] This pathway is one of the most frequently dysregulated signaling cascades in human cancer, governing essential cellular processes such as proliferation, survival, growth, and metabolism.[4][5] Dysregulation of AKT signaling is associated with tumor development and resistance to various cancer therapies.[4][6]
By inhibiting AKT, this compound can block downstream signaling, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[4] It preferentially affects cancer cells that exhibit an activated AKT pathway, often due to mutations or loss of PTEN.[2] Consequently, determining the half-maximal inhibitory concentration (IC50) of this compound is a critical step in preclinical research to assess its potency and to identify cancer cell lines that are most sensitive to its therapeutic effects. These application notes provide a summary of known IC50 values and detailed protocols for their determination in a laboratory setting.
Quantitative Data Summary: this compound IC50 Values
The potency of this compound has been evaluated in both cell-free biochemical assays and cell-based proliferation assays across various cancer types. The following tables summarize key quantitative data.
Table 1: this compound IC50 in Cell-Free Kinase Assays
| Target Isoform | IC50 (nM) |
| AKT1 | 180[1][2][3] |
| AKT2 | 328[1][2][3] |
| AKT3 | 38[1][2][3] |
Table 2: this compound IC50 in Cancer Cell Line Proliferation Assays
| Cancer Type | Cell Line | IC50 (µM) |
| Ovarian Cancer | OVCAR8 | 0.24[1] |
| Mantle Cell Lymphoma | JVM2 | 0.293[1] |
Experimental Protocols
Determining the IC50 value is fundamental for evaluating the efficacy of an anticancer agent. The following is a detailed protocol for assessing the IC50 of this compound in adherent cancer cell lines using a common cell viability assay.
Protocol: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format. Adjust volumes and cell numbers accordingly for other plate formats.
I. Materials and Reagents
-
Cancer cell line of interest
-
This compound (GSK2141795)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, as is typical for many lines)[1]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer plate reader
II. Experimental Procedure
-
Cell Seeding:
-
Culture cells until they reach a logarithmic growth phase.
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in a complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (optimization may be required depending on the cell line's growth rate).
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
-
This compound Compound Preparation and Plating:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to create a range of treatment concentrations. A typical final concentration range for testing could be 0.01 µM to 30 µM.[1]
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 72 hours (a standard duration for proliferation assays).[1]
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
III. Data Analysis
-
Normalization:
-
Average the luminescent signal from the triplicate wells for each treatment condition.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (DMSO) using the following formula: % Viability = (Signal_Treated / Signal_VehicleControl) * 100
-
-
IC50 Calculation:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software package (like GraphPad Prism) to fit a sigmoidal dose-response curve.
-
The IC50 is the concentration of this compound that results in a 50% reduction in cell viability, as interpolated from the fitted curve.
-
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow for IC50 Determination
Logical Relationship of this compound's Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Uprosertib: Application Notes and Protocols for Researchers
Abstract
Uprosertib (also known as GSK2141795) is a potent and selective, orally bioavailable pan-Akt inhibitor with significant potential in pre-clinical and clinical research for various cancers.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in a laboratory setting, with a focus on its solubility, preparation of stock solutions, and its mechanism of action within the PI3K/Akt/mTOR signaling pathway. The protocols outlined are intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility
This compound is a synthetic organic compound with the molecular formula C₁₈H₁₆Cl₂F₂N₄O₂ and a molecular weight of approximately 429.25 g/mol .[4][5] Understanding its solubility is critical for the design of in vitro and in vivo experiments. This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO).
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Remarks |
| DMSO | ≥ 50 mg/mL (116.48 mM) | Ultrasonic treatment may be required to fully dissolve the compound.[4] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[6] |
| Ethanol | Soluble | |
| Water | Insoluble | |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (5.82 mM) | A common vehicle for in vivo animal studies, resulting in a clear solution.[4] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (5.82 mM) | This preparation results in a suspended solution and may require sonication.[4][5] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (5.82 mM) | Forms a clear solution suitable for in vivo administration.[4] |
Stock Solution Preparation Protocols
Accurate preparation of stock solutions is paramount for reproducible experimental results. The following protocols provide step-by-step instructions for preparing this compound stock solutions for both in vitro and in vivo applications.
In Vitro Stock Solution (10 mM in DMSO)
This high-concentration stock is suitable for subsequent dilution in cell culture media for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 429.25 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.29 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM solution, if you weighed 4.29 mg of this compound, you would add 1 mL of DMSO.
-
Dissolve the compound: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[5]
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 2.3296 mL | 11.6482 mL | 23.2964 mL |
| 5 mM | 0.4659 mL | 2.3296 mL | 4.6593 mL |
| 10 mM | 0.2330 mL | 1.1648 mL | 2.3296 mL |
In Vivo Formulation (2.5 mg/mL)
This protocol describes the preparation of a vehicle suitable for oral gavage or other routes of administration in animal models.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Protocol:
-
Prepare a concentrated DMSO stock: First, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Sequential addition of co-solvents: For a final concentration of 2.5 mg/mL, follow this sequential addition for a 1 mL final volume: a. Start with 100 µL of the 25 mg/mL this compound in DMSO stock. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.
-
Use immediately: This formulation should be prepared fresh before each use for optimal results.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
This compound is a potent inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), with IC₅₀ values of 180 nM, 328 nM, and 38 nM, respectively.[4][5][7] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell proliferation, survival, and resistance to therapy.[1][8] By inhibiting Akt, this compound blocks the downstream signaling cascade, leading to the induction of apoptosis and inhibition of tumor cell growth.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow: In Vitro Cell Proliferation Assay
A common application for this compound is to assess its effect on cancer cell proliferation. The following workflow outlines a typical 3-day proliferation assay using a reagent like CellTiter-Glo®.
Caption: Workflow for an in vitro cell proliferation assay.
Conclusion
This compound is a valuable research tool for investigating the PI3K/Akt/mTOR signaling pathway and its role in cancer. Proper handling, including the use of appropriate solvents and preparation of fresh solutions, is crucial for obtaining reliable and reproducible data. The protocols and information provided in this document serve as a comprehensive guide for the effective use of this compound in a research setting. For all applications, it is recommended to consult the specific product datasheet provided by the supplier for the most accurate and up-to-date information. All products mentioned are for research use only and not for human consumption.[7][9]
References
- 1. This compound | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | GSK2141795 | this compound | Akt1/2/3 inhibitors | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound hydrochloride | TargetMol [targetmol.com]
Application Notes and Protocols for GSK2141795 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2141795, also known as Uprosertib, is a potent and selective, orally bioavailable pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3). The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many human cancers. By inhibiting Akt, GSK2141795 disrupts this pathway, leading to the induction of apoptosis and inhibition of tumor cell proliferation. These application notes provide detailed protocols for the in vivo administration of GSK2141795 in mouse xenograft models, including dosing schedules, formulation, and methods for pharmacodynamic analysis.
Mechanism of Action
GSK2141795 is an ATP-competitive inhibitor of Akt. Its inhibition of the PI3K/Akt pathway leads to decreased phosphorylation of downstream substrates such as Glycogen Synthase Kinase 3 beta (GSK3β) and Proline-Rich Akt Substrate 40 kDa (PRAS40). This disruption of downstream signaling results in cell cycle arrest and apoptosis in cancer cells with an activated Akt pathway.
Signaling Pathway of GSK2141795
Caption: Diagram of the PI3K/Akt signaling pathway and the inhibitory action of GSK2141795.
Quantitative Data Summary
In Vivo Dosing Schedules in Mouse Xenograft Models
| Tumor Model | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| Pancreatic Cancer (HPAC) | 30 | Oral (p.o.) | Daily | Combination with MEK inhibitor enhanced anti-tumor effect |
| Pancreatic Cancer (CAPAN-2) | 30 | Oral (p.o.) | Daily | Combination with MEK inhibitor enhanced anti-tumor effect |
| Breast Tumor (BT474) | 100 | Oral (p.o.) | Not specified | 61% tumor growth inhibition |
| Ovarian Tumor (SKOV3) | 30 | Oral (p.o.) | Not specified | 61% tumor growth inhibition |
Experimental Protocols
Formulation of GSK2141795 for Oral Administration in Mice
A common vehicle for the oral administration of hydrophobic compounds in mice is a suspension in a mixture of hydroxypropyl methylcellulose (HPMC) and a surfactant like Tween 80.
Materials:
-
GSK2141795 powder
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
-
0.2% (v/v) Tween 80 in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of GSK2141795 based on the desired concentration and the total volume needed for the study.
-
Prepare the vehicle by dissolving HPMC in sterile water to a final concentration of 0.5% (w/v) and Tween 80 to a final concentration of 0.2% (v/v).
-
Weigh the GSK2141795 powder and place it in a sterile conical tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the suspension for homogeneity before administration. The suspension should be prepared fresh daily.
In Vivo Mouse Xenograft Study Workflow
Caption: A typical workflow for an in vivo mouse xenograft study with GSK2141795.
Protocol for Establishing Subcutaneous Xenograft Mouse Models
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., Nude, SCID, or NSG)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture the selected cancer cell line under standard conditions to achieve a sufficient number of cells for implantation.
-
Harvest the cells when they are in the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in a mixture of sterile PBS or culture medium, with or without Matrigel (typically a 1:1 ratio with the cell suspension).
-
The final cell concentration should be between 1 x 10^6 and 10 x 10^6 cells in a volume of 100-200 µL per injection site.
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Pharmacodynamic Analysis of Akt Pathway Inhibition
To assess the in vivo efficacy of GSK2141795, it is crucial to measure the modulation of its direct and downstream targets in the tumor tissue. Western blotting is a standard method for this analysis.
Protocol for Western Blot Analysis of p-Akt and p-GSK3β:
Materials:
-
Tumor tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Rabbit anti-phospho-GSK3β (Ser9)
-
Rabbit anti-GSK3β
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize tumor tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total Akt, p-GSK3β, total GSK3β, and a loading control like β-actin to ensure equal protein loading.
Conclusion
These application notes and protocols provide a framework for conducting in vivo mouse studies with the Akt inhibitor GSK2141795. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound. It is essential to adapt these protocols to specific experimental needs and to follow all institutional guidelines for animal care and use.
Uprosertib Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uprosertib (GSK2141795) is an orally bioavailable, potent, and selective pan-Akt inhibitor that targets Akt-1, Akt-2, and Akt-3 isoforms. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, contributing to tumor cell proliferation, survival, and resistance to therapy. By inhibiting Akt, this compound effectively modulates this critical pathway, making it a promising candidate for cancer treatment, particularly in combination with other targeted agents. This document provides detailed application notes and experimental protocols for investigating this compound in combination therapies, aiding researchers in designing and executing robust preclinical studies.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
This compound functions as an ATP-competitive inhibitor of Akt kinases.[1] Activation of the PI3K/AKT/mTOR pathway is a central driver of cell growth, proliferation, and survival. Upon activation by upstream signals, such as growth factors, PI3K phosphorylates PIP2 to PIP3. This leads to the recruitment of Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, including GSK3β and PRAS40, leading to the promotion of cell cycle progression and inhibition of apoptosis. This compound's inhibition of Akt blocks these downstream signaling events, thereby inducing cell cycle arrest and apoptosis in cancer cells with an activated AKT pathway.
This compound Combination Therapy: Rationale and Experimental Data
Combining this compound with inhibitors of other key signaling pathways, such as the MAPK pathway (MEK inhibitors) or mTOR pathway (mTOR inhibitors), presents a rational strategy to overcome resistance and enhance anti-tumor efficacy.
This compound and MEK Inhibitor (Trametinib) Combination
The MAPK (RAS-RAF-MEK-ERK) pathway is another critical signaling cascade often dysregulated in cancer. Preclinical studies suggest that simultaneous inhibition of the PI3K/AKT and MAPK pathways can lead to synergistic anti-tumor effects.[2]
Clinical Trial Data (for preclinical context): A Phase I clinical trial investigated the combination of this compound and the MEK inhibitor trametinib in patients with advanced solid tumors.[3][4] While the combination showed limited clinical activity due to tolerability issues, the dosing information provides a valuable reference for designing preclinical in vivo studies.
| Parameter | Value | Reference |
| Trametinib Dose (continuous) | 1.5 mg once daily (QD) | [3][4] |
| This compound Dose (continuous) | 50 mg once daily (QD) | [3][4] |
Note: Direct translation of clinical doses to preclinical models requires careful allometric scaling and tolerability studies in the selected animal models.
This compound and mTOR Inhibitor (Everolimus) Combination
Dual targeting of the PI3K/AKT/mTOR pathway at different nodes can be a powerful therapeutic approach. A recent study by Ryvu Therapeutics demonstrated a synergistic effect between this compound and the mTOR inhibitor everolimus in patient-derived colorectal cancer (CRC) cell cultures.[5][6]
Preclinical Synergy Data:
| Cell Model | Combination | Effect | Reference |
| Patient-Derived CRC Cultures | This compound + Everolimus | Synergistic anti-tumor activity | [5][6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate this compound combination therapies.
Cell Viability and Synergy Assays
This protocol outlines the determination of cell viability and assessment of synergy between this compound and a combination agent using a 96-well plate format.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Combination agent (e.g., trametinib, everolimus)
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
96-well clear bottom, white-walled plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the combination agent in DMSO.
-
Create a dose-response matrix by serially diluting each drug in culture medium to achieve final desired concentrations. A common approach is a 6x6 or 8x8 matrix.
-
Include single-agent controls for each drug and a vehicle control (DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells.
-
Incubate for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells (representing 100% viability).
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination.
-
Determine the IC50 values for each single agent using a non-linear regression curve fit (e.g., in GraphPad Prism).
-
Assess synergy using a suitable model, such as the Bliss independence model or the Chou-Talalay method (using software like CompuSyn). A Combination Index (CI) < 1 indicates synergy.
-
Western Blot Analysis of AKT Pathway Inhibition
This protocol describes the detection of phosphorylated and total Akt and its downstream target GSK3β to confirm the mechanism of action of this compound.
Materials:
-
Cancer cell lines
-
This compound and combination agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the combination agent, or the combination for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total proteins and the loading control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry to assess the effects of this compound combination therapy.[1][9][10]
Materials:
-
Cancer cell lines
-
This compound and combination agent
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[1]
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound, the combination agent, or the combination for a specified duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the cell cycle distribution (Sub-G1, G0/G1, S, G2/M phases) based on the PI fluorescence intensity.
-
Conclusion
These application notes and protocols provide a framework for the preclinical investigation of this compound in combination therapies. By systematically evaluating synergy, confirming on-target effects, and assessing downstream cellular consequences, researchers can generate the robust data necessary to advance promising therapeutic strategies toward clinical development. Careful optimization of these protocols for specific cell lines and experimental conditions is essential for obtaining reliable and reproducible results.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. unclineberger.org [unclineberger.org]
- 3. Phase I dose-escalation trial of the oral AKT inhibitor this compound in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]
- 4. Phase I dose-escalation trial of the oral AKT inhibitor this compound in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ryvu.com [ryvu.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. mesoscale.com [mesoscale.com]
- 8. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for Cell Proliferation Assay with Uprosertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uprosertib (also known as GSK2141795) is a potent and selective orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B).[1][2] By binding to and inhibiting the activity of all three Akt isoforms (Akt1, Akt2, and Akt3), this compound effectively blocks the PI3K/Akt signaling pathway.[1] Dysregulation of this pathway is a frequent event in tumorigenesis, contributing to increased tumor cell proliferation, survival, and resistance to anticancer agents.[1][2] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cells using a standard colorimetric cell proliferation assay (MTT assay).
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K).
Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization allows for the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2.
Once activated, Akt phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis and cell growth, and inhibits apoptosis. This compound, as a pan-Akt inhibitor, prevents the phosphorylation of these downstream targets, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells with an overactive PI3K/Akt pathway.
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in different human cancer cell lines.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 72 hours | 0.72 |
| LNCaP | Prostate Carcinoma | Not Specified | 0.07563 |
| OVCAR-8 | Ovarian Carcinoma | 72 hours | 0.54 |
Experimental Protocols
Cell Proliferation Assay (MTT Method)
This protocol outlines the measurement of cell proliferation and viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the dissolved formazan is proportional to the number of viable cells.
Materials:
-
This compound (GSK2141795)
-
Selected cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range spanning the expected IC50 value, such as 0.01 µM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Logical Relationships in Experimental Design
A successful cell proliferation assay with this compound requires careful consideration of several experimental variables. The logical relationship between these variables is crucial for obtaining reliable and reproducible data.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents. | Use sterile technique and fresh, filtered reagents. |
| Low signal or poor cell growth | Suboptimal cell seeding density; unhealthy cells. | Optimize cell seeding density; ensure cells are in the logarithmic growth phase and have high viability before seeding. |
| Inconsistent results between wells | Uneven cell seeding; pipette inaccuracies. | Ensure a single-cell suspension before seeding; use a multichannel pipette carefully and consistently. |
| This compound appears insoluble | Poor solubility in aqueous medium. | Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including the vehicle control. |
Conclusion
This compound is a valuable tool for investigating the role of the PI3K/Akt signaling pathway in cancer cell proliferation. The provided protocols and application notes offer a comprehensive guide for researchers to design and execute robust cell proliferation assays to evaluate the efficacy of this compound and other Akt inhibitors. Careful attention to experimental detail and data analysis is critical for obtaining meaningful and reproducible results.
References
Application Notes and Protocols for Studying the Akt Pathway Using Uprosertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uprosertib, also known as GSK2141795, is a potent and selective, orally bioavailable pan-Akt inhibitor.[1][2][3] It functions as an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), making it a valuable tool for studying the physiological and pathological roles of the Akt signaling pathway.[4] Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers, contributing to tumor cell proliferation, survival, and resistance to therapy. This compound's ability to block Akt activity allows for the detailed investigation of its downstream targets and the overall impact of pathway inhibition on cellular processes.[3][5]
These application notes provide a comprehensive guide for utilizing this compound to study the Akt pathway, including its mechanism of action, key downstream targets, and detailed protocols for relevant in vitro experiments.
Mechanism of Action of this compound
This compound inhibits the kinase activity of Akt1, Akt2, and Akt3 by competing with ATP for binding to the kinase domain.[4] This prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the entire signaling cascade. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6] By inhibiting Akt, this compound effectively blocks these crucial cellular functions in cancer cells where this pathway is often hyperactivated.[4]
Caption: Simplified Akt signaling pathway and the inhibitory action of this compound.
Quantitative Data
This compound exhibits potent inhibitory activity against the Akt isoforms and demonstrates cytotoxic effects in various cancer cell lines.
Table 1: Inhibitory Activity of this compound against Akt Isoforms
| Target | IC50 (nM) |
| Akt1 | 180[1][2][3] |
| Akt2 | 328[1][2][3] |
| Akt3 | 38[1][2][3] |
Table 2: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | PRAS40 Phosphorylation | 75.63 | [1] |
| OVCAR8 | Ovarian Cancer | SRB Assay | 240 | [3] |
| HCT116 | Colon Cancer | SRB Assay | Not specified, but cytotoxic | [2] |
| JVM2 | Leukemia | Cell Viability | 293 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the Akt pathway.
Caption: General experimental workflow for studying this compound's effects.
Western Blot Analysis of Akt Pathway Phosphorylation
This protocol is designed to assess the phosphorylation status of Akt and its downstream targets, such as GSK3β and PRAS40, following treatment with this compound.[1]
Materials:
-
Cancer cell lines (e.g., LNCaP, BT474)
-
This compound (GSK2141795)
-
Dimethyl sulfoxide (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9), anti-GSK3β, anti-p-PRAS40 (Thr246), anti-PRAS40)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 2, 6, 24 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microfuge tube.[7]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.[8]
-
Capture the signal using an imaging system.
-
Analyze band intensities using appropriate software.
-
Cell Viability Assay (MTS/MTT)
This protocol measures the effect of this compound on cell proliferation and viability.[2]
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of media.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells (final volume 200 µL). Include vehicle-only (DMSO) and media-only controls.
-
Incubate for the desired period (e.g., 48 or 72 hours).[2]
-
-
MTS/MTT Addition and Incubation:
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[9]
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10] Afterwards, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results and determine the IC50 value.[11]
-
In Vitro Kinase Assay
This protocol is to directly measure the inhibitory effect of this compound on the enzymatic activity of purified Akt isoforms.[3]
Materials:
-
Recombinant active Akt1, Akt2, or Akt3 enzyme
-
Akt substrate (e.g., a specific peptide or GSK3α)
-
This compound
-
DMSO
-
Kinase assay buffer
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader (luminometer or scintillation counter)
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the kinase assay buffer.[12]
-
Add the recombinant Akt enzyme.
-
Add the Akt substrate.
-
Add serial dilutions of this compound or DMSO as a control.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Initiate Kinase Reaction:
-
Add ATP to each well to start the reaction.[13]
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C or room temperature.
-
-
Stop Reaction and Detection:
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).
-
Add the detection reagent. For ADP-Glo™, this involves a two-step process to deplete remaining ATP and then convert ADP to ATP for a luminescent readout.
-
-
Data Acquisition:
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Calculate the percentage of kinase activity relative to the DMSO control.
-
Plot the results and determine the IC50 value for this compound against each Akt isoform.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSK2141795 | this compound | Akt1/2/3 inhibitors | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. In vitro kinase assay [protocols.io]
Troubleshooting & Optimization
Uprosertib Off-Target Effects in Kinase Assays: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the kinase inhibitor uprosertib. Below you will find frequently asked questions, troubleshooting guides for kinase assays, and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
A1: this compound is a potent pan-Akt inhibitor, targeting the three isoforms of the serine/threonine kinase Akt: Akt1, Akt2, and Akt3.[1]
Q2: What are the known off-target kinases for this compound?
A2: Besides its high affinity for Akt isoforms, this compound has been observed to potently inhibit members of the protein kinase C (PKC) family, specifically PRKACA and PRKACB, as well as the cGMP-dependent protein kinase PRKG1.[1]
Q3: What are the reported IC50 values for this compound against its primary targets?
A3: The half-maximal inhibitory concentrations (IC50) of this compound for the Akt isoforms are as follows:
| Kinase Target | IC50 (nM) |
| Akt1 | 180 |
| Akt2 | 328 |
| Akt3 | 38 |
| Data sourced from MedchemExpress.[1] |
Q4: Are there quantitative data (IC50/Ki) available for the off-target effects of this compound on PRKACA, PRKACB, and PRKG1?
Q5: How can I determine the selectivity profile of this compound in my experiments?
A5: A comprehensive kinase selectivity profile can be determined using commercially available services like KINOMEscan™, which assesses the binding of the inhibitor to a large panel of kinases. Alternatively, in-house kinase assays against a panel of selected kinases can be performed.
Troubleshooting Guide for this compound Kinase Assays
This guide addresses common issues that may arise during in vitro kinase assays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | Inconsistent reagent concentrations (ATP, substrate, enzyme). Pipetting errors. Variation in incubation times or temperatures. | Prepare fresh reagents and create master mixes to minimize pipetting variability. Ensure precise and consistent incubation conditions. Use calibrated pipettes and proper pipetting techniques. |
| No or very weak inhibition observed. | Incorrect assay conditions (pH, buffer composition). Degraded enzyme or inhibitor. Sub-optimal ATP concentration. | Optimize assay buffer conditions. Use a fresh aliquot of this compound and kinase. Determine the Michaelis constant (Km) for ATP for your kinase and use an ATP concentration at or near the Km. |
| Unexpected off-target inhibition observed. | This compound's known off-target activity against PRKACA, PRKACB, and PRKG1. Contaminating kinases in the enzyme preparation. | Confirm the identity of the off-target kinase using specific antibodies or mass spectrometry. If the off-target is known, this may be an expected result. If unexpected, ensure the purity of your recombinant kinase. |
| Precipitation of this compound in the assay buffer. | Poor solubility of the compound at the tested concentrations. | Prepare this compound stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in the assay is low and consistent across all wells. Sonication may aid in solubilization. |
| Assay signal is too low. | Insufficient enzyme activity. Low substrate concentration. | Increase the concentration of the kinase or substrate. Optimize the reaction time to ensure sufficient product formation for detection. |
Experimental Protocols
General In Vitro Kinase Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase. Specific conditions may need to be optimized for each kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Microplate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Reaction Setup: In a microplate, add the kinase and its specific substrate to each well.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time.
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
troubleshooting Uprosertib solubility issues in DMSO
This guide provides troubleshooting assistance and frequently asked questions for researchers using Uprosertib, focusing on solubility issues encountered with Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] this compound is highly soluble in DMSO, while it is considered insoluble in water.[1][4]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies between suppliers, but it is generally high. Values range from 50 mg/mL to over 90 mg/mL.[1][4][5][6] It is crucial to consult the manufacturer's product data sheet for the specific lot you are using. Note that moisture-absorbing DMSO can significantly reduce the solubility of the compound.[1][6]
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term storage, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][6] For shorter periods, storage at -20°C for up to six months is also acceptable.[6] The solid powder form should be stored at -20°C.[7][8]
Q4: My this compound precipitated out of the DMSO solution. What could be the cause?
A4: Precipitation from a DMSO stock solution can be caused by several factors:
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound.[1][6]
-
Concentration Exceeds Solubility Limit: The intended concentration may be higher than the solubility limit for your specific batch of this compound or under your specific storage conditions.
-
Improper Dissolution: The compound may not have been fully dissolved initially.
-
Freeze-Thaw Cycles: Repeated changes in temperature can promote precipitation of less stable solutions.[1][9]
Q5: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A5: This is a common issue when diluting a DMSO-solubilized compound into an aqueous environment. The dramatic change in solvent polarity causes the compound to crash out of solution. To mitigate this, ensure the final concentration of DMSO in your aqueous medium is as low as possible, typically well below 1%, while still being sufficient to maintain solubility.[10] Rapidly mixing the solution upon addition of the this compound stock can also help. For in vivo studies, specific formulations using co-solvents like PEG300 and surfactants like Tween-80 are often required.[1][5]
Quantitative Solubility Data
The solubility of this compound can vary slightly between batches and suppliers. The following table summarizes reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 93 mg/mL | 216.65 mM | Use fresh, anhydrous DMSO.[1][4] |
| 85 mg/mL | 198.01 mM | Moisture can reduce solubility.[1] | |
| 65 mg/mL | 151.43 mM | Sonication is recommended.[2] | |
| 50 mg/mL | 116.48 mM | Ultrasonic treatment may be needed.[5][6] | |
| Ethanol | 93 mg/mL | 216.65 mM | [4] |
| 85 mg/mL | - | [1] | |
| 76 mg/mL | 177.05 mM | Sonication is recommended.[2] | |
| Water | Insoluble | - | [1][4] |
Molecular Weight of this compound: 429.25 g/mol [4][5]
Experimental Protocols & Troubleshooting
Protocol: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened bottle recommended)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
Methodology:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 50 mM stock, weigh out 21.46 mg of this compound.
-
Add DMSO: Carefully add the calculated volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication (If Necessary): If particles are still visible, place the vial in a water bath sonicator. Sonicate in short bursts of 5-10 minutes. Check for dissolution visually between bursts. Avoid overheating the solution. Gentle warming to 37°C can also aid dissolution but should be done with caution.
-
Confirm Clarity: Once the solution is completely clear with no visible particulates, the stock solution is ready.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store immediately at -80°C.
Visual Guides
This compound Mechanism of Action: PI3K/Akt Signaling Pathway
This compound is a potent and selective pan-Akt inhibitor that targets Akt1, Akt2, and Akt3 kinases.[5][11] By inhibiting Akt, this compound blocks downstream signaling, which can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells where this pathway is overactive.[3][12]
Caption: PI3K/Akt signaling pathway with this compound inhibition point.
Troubleshooting Workflow: this compound Solubility Issues
This workflow provides a step-by-step guide to resolving common solubility problems with this compound in DMSO.
Caption: A logical workflow for troubleshooting this compound solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | GSK2141795 | this compound | Akt1/2/3 inhibitors | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound hydrochloride | TargetMol [targetmol.com]
- 9. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
Uprosertib In Vitro Optimization: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the potent and selective pan-Akt inhibitor, Uprosertib (GSK2141795), in in vitro studies, this technical support center provides essential guidance. Below are troubleshooting tips and frequently asked questions to navigate common challenges and optimize your experimental design for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of all three Akt (Protein Kinase B) isoforms: Akt1, Akt2, and Akt3.[1][2][3] By binding to the ATP-binding pocket of Akt, this compound blocks its kinase activity.[3][4] This inhibition prevents the phosphorylation of downstream Akt substrates, leading to the suppression of the PI3K/Akt/mTOR signaling pathway.[4] The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4] Inhibition of this pathway by this compound can induce cell cycle arrest and apoptosis in cancer cells.[1][2][3]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: A typical starting concentration range for this compound in cell-based assays, such as cell viability or proliferation assays, is between 0.1 µM and 10 µM. However, the optimal concentration is highly dependent on the cell line being used. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4][5] To prepare a stock solution, dissolve this compound powder in fresh, high-quality DMSO to a concentration of 10 mM. It may be necessary to use an ultrasonic bath to ensure complete dissolution.[4][5] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is consistent across all conditions (including vehicle controls) and is typically below 0.5% to avoid solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed. | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. 2. Incorrect assessment of Akt pathway activation: The cell line may not have a constitutively active PI3K/Akt pathway. 3. Drug inactivity: Improper storage or handling of this compound may have led to degradation. 4. Cell line resistance: The cells may have intrinsic or acquired resistance mechanisms. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value for your cell line. 2. Characterize your cell line: Use Western blotting to confirm the phosphorylation of Akt (at Ser473 and Thr308) and its downstream targets (e.g., GSK3β, PRAS40) to ensure the pathway is active. 3. Use fresh this compound: Prepare a new stock solution from a fresh batch of the compound. 4. Investigate resistance mechanisms: Consider potential resistance pathways, such as mutations in PIK3CA or PTEN, or feedback activation of other survival pathways. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Inaccurate drug dilution: Errors in preparing the serial dilutions of this compound. 3. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the drug and affect cell growth. 4. Precipitation of this compound: The compound may precipitate out of solution at higher concentrations. | 1. Ensure proper cell suspension: Thoroughly mix the cell suspension before and during seeding to ensure a uniform cell density in each well. 2. Use precise pipetting techniques: Calibrate pipettes regularly and use fresh tips for each dilution. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity. 4. Check for precipitation: Visually inspect the wells under a microscope for any signs of drug precipitation. If observed, consider using a lower starting concentration or a different solvent system (if compatible with your cells). |
| Unexpected cell death in vehicle control wells. | 1. High DMSO concentration: The final concentration of DMSO may be toxic to the cells. 2. Poor cell health: The cells may be unhealthy before the start of the experiment. | 1. Perform a DMSO toxicity test: Treat cells with a range of DMSO concentrations to determine the maximum tolerated level for your specific cell line (typically ≤ 0.5%). 2. Ensure optimal cell culture conditions: Use cells that are in the logarithmic growth phase and have high viability. Regularly check for signs of contamination. |
| Difficulty interpreting Western blot results for p-Akt. | 1. Suboptimal antibody: The primary antibody for phosphorylated Akt (p-Akt) may not be specific or sensitive enough. 2. Incorrect sample preparation: Inadequate lysis buffer or phosphatase inhibitors can lead to dephosphorylation of Akt. 3. Timing of cell lysis: The time point for cell lysis after this compound treatment may not be optimal to observe maximum inhibition. | 1. Validate your antibody: Use positive and negative controls to confirm the specificity of your p-Akt antibody. 2. Use appropriate buffers: Ensure your lysis buffer contains phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. 3. Perform a time-course experiment: Treat cells with this compound and lyse them at different time points (e.g., 1, 4, 8, 24 hours) to determine the optimal time to observe p-Akt inhibition. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| Akt1 (cell-free) | - | 180 | Kinase Assay |
| Akt2 (cell-free) | - | 328 | Kinase Assay |
| Akt3 (cell-free) | - | 38 | Kinase Assay |
| LNCaP | Prostate Cancer | 75.63 | ELISA (PRAS40 phosphorylation) |
| OVCAR8 | Ovarian Cancer | 240 | Antiproliferative assay |
| JVM2 | - | 293 | Antiproliferative assay |
| HCT-116 | Colorectal Carcinoma | 720 | SRB assay |
Data compiled from various sources.[1][5] The specific assay conditions and incubation times may vary between studies.
Experimental Protocols
Detailed Methodology: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture your chosen cancer cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Harvest cells during the logarithmic growth phase and perform a cell count to determine viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X working solution of this compound by serially diluting the 10 mM stock solution in cell culture medium. A common concentration range to test is 0.01 µM to 100 µM.
-
Also, prepare a 2X vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove 100 µL of the medium from each well and add 100 µL of the 2X this compound working solutions or the vehicle control. This will result in the desired final concentrations.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Detailed Methodology: Western Blotting to Assess Akt Pathway Inhibition
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) and a vehicle control (DMSO) for a predetermined time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and then lyse them on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, phosphorylated GSK3β, total GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
overcoming experimental variability with GSK2141795
Welcome to the technical support center for GSK2141795 (Uprosertib). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability and addressing common challenges encountered when working with this potent and selective pan-Akt inhibitor.
Quick Facts
| Property | Value | Reference |
| Synonyms | This compound, GSK795 | [1] |
| CAS Number | 1047634-65-0 | [1] |
| Molecular Formula | C₁₈H₁₆Cl₂F₂N₄O₂ | [1] |
| Molecular Weight | 429.25 g/mol | [1] |
| Mechanism of Action | ATP-competitive inhibitor of Akt1, Akt2, and Akt3 | [2][3] |
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Data Presentation
-
Experimental Protocols
-
Signaling Pathways and Workflows
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK2141795?
A1: GSK2141795, also known as this compound, is an orally bioavailable, ATP-competitive inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[4] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3), thereby inhibiting the PI3K/Akt signaling pathway. This inhibition can lead to the suppression of tumor cell proliferation and the induction of apoptosis.[4]
Q2: What are the recommended storage conditions for GSK2141795?
A2: For long-term storage, GSK2141795 powder should be stored at -20°C for up to three years.[5] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to six months or at -20°C for up to one month.[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[6]
Q3: How should I prepare stock and working solutions of GSK2141795?
A3: GSK2141795 is soluble in DMSO and DMF.[1] For cell-based assays, a common practice is to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution can then be serially diluted in DMSO to create intermediate concentrations. For the final working solution, the DMSO stock is further diluted in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Q4: What are the known off-target effects of GSK2141795?
A4: Besides its potent inhibition of Akt isoforms, GSK2141795 has been shown to potently inhibit some members of the PKC family (PRKACA and PRKACB) and the cGMP-dependent protein kinase PRKG1.[1] When interpreting unexpected experimental outcomes, it is important to consider these potential off-target activities.
Q5: What are the known mechanisms of resistance to GSK2141795?
A5: Resistance to Akt inhibitors like GSK2141795 can arise through several mechanisms. One key mechanism is the activation of parallel signaling pathways that bypass the dependence on Akt signaling. A frequently observed bypass pathway is the MAPK/ERK pathway. Mutations in genes such as KRAS and BRAF can lead to constitutive activation of the MAPK pathway, rendering cells less sensitive to Akt inhibition.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Downstream Akt Targets (e.g., p-GSK3β, p-PRAS40)
| Possible Cause | Troubleshooting Step |
| Compound Instability | GSK2141795 may degrade in aqueous solutions over time. Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions in cell culture media. |
| Incorrect Concentration | The effective concentration of GSK2141795 can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 10 nM to 10 µM). |
| Cell Line Resistance | Your cell line may have intrinsic resistance mechanisms, such as mutations in KRAS or BRAF, which activate bypass signaling pathways.[3] Verify the mutation status of your cell line and consider co-treatment with an inhibitor of the relevant bypass pathway (e.g., a MEK inhibitor). |
| Western Blotting Issues | Problems with protein extraction, transfer, or antibody quality can lead to unreliable results. Ensure complete protein extraction using appropriate lysis buffers with protease and phosphatase inhibitors. Verify efficient protein transfer using Ponceau S staining. Use validated antibodies for p-Akt and its downstream targets. |
Issue 2: Paradoxical Increase in Akt Phosphorylation (p-Akt) at Ser473 and Thr308
This is a known phenomenon with ATP-competitive Akt inhibitors.[2]
| Possible Cause | Interpretation and Next Steps |
| Feedback Loop Disruption | Inhibition of Akt activity can relieve negative feedback loops that normally suppress upstream signaling. For example, inhibition of the Akt/mTORC1/S6K pathway can lead to the reactivation of receptor tyrosine kinases (RTKs), resulting in increased PI3K activity and subsequent phosphorylation of the now-inhibited Akt protein.[7][8] |
| Confirmation of On-Target Activity | Despite the increase in p-Akt levels, the catalytic activity of Akt is still inhibited by GSK2141795. To confirm on-target activity, assess the phosphorylation status of downstream Akt substrates such as PRAS40 (at Thr246) or GSK3β (at Ser9).[2] A decrease in the phosphorylation of these substrates indicates successful inhibition of Akt signaling. |
| Experimental Design Consideration | When assessing the efficacy of GSK2141795, it is more reliable to measure the phosphorylation of downstream targets rather than the phosphorylation of Akt itself. |
Issue 3: High Variability in Cell Viability Assays (e.g., MTT, MTS)
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | GSK2141795 has limited solubility in aqueous solutions. High concentrations in cell culture media may lead to precipitation, resulting in inconsistent effective concentrations. Visually inspect your culture plates for any signs of precipitation. Prepare working solutions by serially diluting the DMSO stock in media and mix thoroughly. |
| Time-Dependent Effects | The IC50 value of a compound can vary depending on the duration of treatment.[9][10] Standardize the incubation time for all experiments. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and experimental question. |
| Cell Seeding Density | Cell density can influence the response to drug treatment. Ensure a consistent and optimal cell seeding density for all experiments. |
| Assay-Specific Artifacts | Some compounds can interfere with the chemistry of viability assays (e.g., by reducing MTT). If you suspect assay interference, consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assays like CellTiter-Glo). |
Data Presentation
Enzymatic Inhibition of Akt Isoforms by GSK2141795
| Target | IC₅₀ (nM) | Kᵢ (nM) |
| Akt1 | 180 | 16 |
| Akt2 | 328 | 49 |
| Akt3 | 38 | 5 |
| Data compiled from multiple sources.[1] |
Reported EC₅₀ Values for Anti-Proliferative Effect of GSK2141795 in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀ (µM) |
| BT474 | Breast Cancer | ~0.1 |
| LNCaP | Prostate Cancer | ~0.5 |
| Note: EC₅₀ values can vary based on experimental conditions. It is recommended to determine the EC₅₀ for your specific cell line and assay conditions.[3] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473) and Downstream Targets
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with GSK2141795 at the desired concentrations for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[11]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-PRAS40 (Thr246), total PRAS40, p-GSK3β (Ser9), and total GSK3β overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK2141795 in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of GSK2141795. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.[13]
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization:
-
Add an equal volume of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.
-
Signaling Pathways and Workflows
Diagram 1: PI3K/Akt Signaling Pathway and Inhibition by GSK2141795
References
- 1. glpbio.com [glpbio.com]
- 2. A putative biomarker signature for clinically effective AKT inhibition: correlation of in vitro, in vivo and clinical data identifies the importance of modulation of the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phytotechlab.com [phytotechlab.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer [mdpi.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Uprosertib Technical Support Center: Troubleshooting Inconsistent Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent Western blot results when using the pan-Akt inhibitor, Uprosertib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable, selective, ATP-competitive inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3), thereby inhibiting the PI3K/Akt signaling pathway.[1][2] This inhibition can lead to decreased tumor cell proliferation and induction of apoptosis, as the PI3K/Akt pathway is often dysregulated in cancer.[3]
Q2: I'm not seeing the expected decrease in phosphorylation of my target protein after this compound treatment. What could be the reason?
Several factors could contribute to this issue:
-
Suboptimal this compound Concentration or Treatment Time: The effective concentration and duration of this compound treatment can vary between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
-
Inactive Compound: Ensure the proper storage of this compound to maintain its activity. Stock solutions are typically stored at -20°C or -80°C.[2]
-
Issues with Sample Preparation: The detection of phosphorylated proteins requires specific precautions during sample preparation. This includes the use of phosphatase inhibitors to prevent dephosphorylation and keeping samples on ice at all times.[4][5]
-
Feedback Loop Activation: Inhibition of the Akt pathway can sometimes trigger feedback mechanisms that lead to the phosphorylation of other kinases. For instance, some studies have observed an increase in Akt phosphorylation at Ser473 upon treatment with Akt inhibitors as a compensatory response.[3]
Q3: My Western blot shows high background, making it difficult to interpret the results. How can I reduce the background?
High background can be caused by several factors:
-
Blocking Agent: When detecting phosphorylated proteins, it is often recommended to use Bovine Serum Albumin (BSA) as a blocking agent instead of non-fat dry milk. Milk contains casein, a phosphoprotein, which can be recognized by anti-phospho antibodies, leading to high background.
-
Antibody Concentration: The concentrations of both primary and secondary antibodies should be optimized. Excess antibody can lead to non-specific binding and high background.
-
Washing Steps: Insufficient washing can leave unbound antibodies on the membrane. Increase the number and duration of washing steps with a buffer containing a mild detergent like Tween-20 (e.g., TBST).
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the experiment, as this can cause high background.
Q4: I am observing multiple non-specific bands in my Western blot. What is the likely cause?
Non-specific bands can arise from:
-
Antibody Specificity: Ensure that the primary antibody is specific for your target protein.
-
Protein Overload: Loading too much protein onto the gel can lead to non-specific antibody binding.
-
Sample Degradation: The use of protease inhibitors in your lysis buffer is crucial to prevent protein degradation, which can result in multiple lower molecular weight bands.[5]
-
Cross-reactivity of Secondary Antibody: Use a secondary antibody that is specific for the host species of your primary antibody.
Q5: What are the appropriate positive and negative controls for a Western blot experiment with this compound?
-
Positive Control: A cell lysate from a cell line known to have a constitutively active PI3K/Akt pathway or cells stimulated with a growth factor (e.g., insulin or EGF) to induce Akt phosphorylation can serve as a positive control.[6]
-
Negative Control: A cell lysate from a cell line with low or no expression of the target protein, or cells treated with a known inhibitor of an upstream activator of Akt (e.g., a PI3K inhibitor like wortmannin or LY294002), can be used as a negative control.[6]
-
Vehicle Control: Always include a sample treated with the vehicle (e.g., DMSO) used to dissolve this compound at the same concentration as the treated samples.[2]
-
Total Protein Control: In addition to probing for the phosphorylated form of your target protein, you should also probe a parallel blot (or strip and re-probe the same blot) for the total protein. This is essential to confirm that the observed changes in phosphorylation are not due to changes in the overall protein expression.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal for Phosphorylated Target | Ineffective this compound treatment | Optimize this compound concentration and treatment duration for your cell line. Perform a dose-response (e.g., 100 nM to 10 µM) and time-course (e.g., 1, 6, 24 hours) experiment.[2][3] |
| Dephosphorylation of target protein during sample preparation | Always use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice or at 4°C throughout the procedure.[4][5][7] | |
| Low abundance of the phosphorylated protein | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the target protein. | |
| Inefficient antibody binding | Ensure the primary antibody is validated for Western blotting and specific for the phosphorylated target. Optimize antibody dilution. | |
| Inconsistent Phosphorylation Levels Between Replicates | Variation in cell culture conditions | Ensure consistent cell density, passage number, and treatment conditions across all experiments. |
| Inconsistent sample preparation | Standardize the lysis procedure and ensure equal protein loading in all lanes. Use a reliable protein quantification assay. | |
| Uneven transfer | Ensure proper assembly of the transfer stack and removal of any air bubbles between the gel and the membrane. | |
| Unexpected Increase in Phosphorylation of Akt | Compensatory feedback loop | This can be an expected biological response to Akt inhibition.[3] Measure the phosphorylation of downstream targets like PRAS40 and GSK3β to confirm pathway inhibition. |
| No Change in Downstream Target Phosphorylation (e.g., p-GSK3β, p-PRAS40) | Cell line may be resistant to this compound | Investigate the mutational status of the PI3K/Akt pathway in your cell line. |
| Insufficient treatment time for downstream effects | Some downstream effects may take longer to become apparent. Extend the treatment duration. |
Data Presentation
Table 1: this compound Treatment Conditions from Published Studies
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| LS174T | 10 µM | 1 hour | Decreased phosphorylation of PRAS40 (T246) | [3] |
| DMS114-P & DMS114-R | 200 nM | 6 and 24 hours | Inhibition of Akt signaling | [2] |
| PC9 & PC9-ER | 2.5 µM | 4 hours | Inhibition of Akt signaling | [2] |
| Resistant Cell Lines | 1 µM | 24 hours | Inhibition of p-Akt and downstream p-GSK3 signaling | [2] |
Table 2: IC50 Values of this compound for Akt Isoforms
| Akt Isoform | IC50 (nM) |
| Akt1 | 180 |
| Akt2 | 328 |
| Akt3 | 38 |
| Source: Selleck Chemicals, MedChemExpress | [1][2] |
Experimental Protocols
Protocol: Western Blot Analysis of Protein Phosphorylation after this compound Treatment
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The following day, treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
2. Sample Preparation (Lysis): a. After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[4] b. Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[7][8] c. Scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein extract) to a new pre-cooled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Preparation for SDS-PAGE: a. To a calculated volume of lysate, add an equal volume of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes to denature the proteins. c. Briefly centrifuge the samples before loading.
5. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker. b. Run the gel according to the manufacturer's instructions. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-GSK3β, anti-phospho-PRAS40) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate. c. Visualize the bands using a chemiluminescence detection system.
8. Stripping and Re-probing (for Total Protein): a. If desired, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer. b. After stripping, the membrane is washed, blocked again, and re-probed with an antibody against the total protein to serve as a loading control.
Mandatory Visualization
Caption: this compound inhibits AKT, blocking downstream signaling.
Caption: Key steps in a Western blot workflow for this compound.
Caption: Troubleshooting logic for inconsistent Western blots.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Western Blotting Sample Preparation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Sample Preparation Protocol [novusbio.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Uprosertib cytotoxicity in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Uprosertib, a potent pan-Akt inhibitor. The information is designed to address specific issues that may be encountered during in vitro experiments, with a focus on its effects on cellular viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GSK2141795) is a selective, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] By binding to and inhibiting Akt, this compound blocks the PI3K/Akt signaling pathway, which is crucial for tumor cell proliferation and survival.[2] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells where this pathway is activated.[1]
Q2: Is there any data on the cytotoxicity of this compound in non-cancerous cell lines?
Currently, there is limited publicly available data specifically detailing the cytotoxic effects (e.g., IC50 values for cell viability) of this compound on a wide range of non-cancerous or "normal" human cell lines. Most research has focused on its anti-proliferative and cytotoxic effects in cancer cell lines.
Q3: What are the known IC50 values for this compound in cancer cell lines?
This compound has demonstrated potent anti-proliferative and cytotoxic effects in various human cancer cell lines. The IC50 values can vary depending on the cell line, assay duration, and the specific endpoint being measured. For example, in the HCT-116 human colon cancer cell line, an anti-proliferative IC50 of 0.72 µM and a cytotoxic IC50 of 1.75 µM have been reported after 72 hours of incubation using an SRB assay.[3] In the OVCAR-8 human ovarian cancer cell line, the cytotoxic IC50 was reported as 0.54 µM under similar conditions.[3]
Q4: What are the potential off-target effects of this compound?
While this compound is a selective Akt inhibitor, it may have off-target effects, particularly at higher concentrations. It has been shown to potently inhibit PKC family members PRKACA and PRKACB, as well as the cGMP-dependent protein kinase PRKG1.[3] It is important for researchers to consider these potential off-target effects when interpreting experimental results. The study of off-target effects is crucial, as some cancer drugs in clinical trials have been found to exert their therapeutic effects through mechanisms other than their intended target.[4][5]
Q5: What are the general safety and hazard considerations for handling this compound?
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes damage to organs through prolonged or repeated exposure.[2] Researchers should handle this compound with appropriate personal protective equipment (PPE) in a laboratory setting.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high cytotoxicity in a non-cancerous cell line. | The cell line may be particularly sensitive to Akt inhibition or may be more susceptible to off-target effects. | 1. Perform a dose-response curve to determine the precise IC50 value. 2. Reduce the concentration of this compound. 3. Use a shorter incubation time. 4. Investigate the expression and activity of the PI3K/Akt pathway in your cell line. 5. Consider using a structurally different Akt inhibitor to see if the effect is target-specific. |
| No significant effect on cell viability at expected concentrations. | The cell line may not rely on the PI3K/Akt pathway for survival, or it may have compensatory signaling pathways. | 1. Confirm the activity of this compound in a sensitive positive control cell line. 2. Assess the phosphorylation status of Akt and its downstream targets (e.g., GSK3β, PRAS40) via Western blot to confirm target engagement. 3. Increase the concentration of this compound. 4. Extend the incubation time. |
| Inconsistent results between experiments. | Experimental variability can arise from differences in cell passage number, cell density, or reagent preparation. | 1. Use cells within a consistent and low passage number range. 2. Ensure precise and consistent cell seeding density. 3. Prepare fresh stock solutions of this compound and ensure proper storage. 4. Include appropriate positive and negative controls in every experiment. |
| Precipitation of this compound in cell culture media. | This compound has limited solubility in aqueous solutions. | 1. Prepare a high-concentration stock solution in an appropriate solvent like DMSO. 2. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and consistent across all treatments. 3. Visually inspect the media for any signs of precipitation after adding the compound. |
Quantitative Data Summary
The following table summarizes the available IC50 values for this compound in various cancer cell lines. Data for non-cancerous cell lines is currently limited in the public domain.
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 Value (µM) |
| HCT-116 | Colon Carcinoma | Anti-proliferative (SRB) | 72 hours | 0.72[3] |
| HCT-116 | Colon Carcinoma | Cytotoxicity (SRB) | 72 hours | 1.75[3] |
| OVCAR-8 | Ovarian Carcinoma | Cytotoxicity (SRB) | 72 hours | 0.54[3] |
| LNCaP | Prostate Carcinoma | Akt Inhibition (pPRAS40) | 1 hour | 0.07563[3] |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a Resazurin-Based Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound. It can be adapted for use with various adherent non-cancerous cell lines.
-
Cell Seeding:
-
Culture the desired non-cancerous cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Prepare a resazurin solution (e.g., AlamarBlue™ or similar) according to the manufacturer's instructions.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (e.g., 560 nm excitation / 590 nm emission for fluorescence).
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from a media-only control.
-
Normalize the data to the vehicle-treated control wells, which represent 100% cell viability.
-
Plot the cell viability (%) against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the PI3K/Akt signaling pathway.
General Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining this compound's cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Uprosertib-Induced Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Uprosertib in animal models. The information is designed to help manage and mitigate potential toxicities, ensuring the welfare of the animals and the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as GSK2141795) is an orally bioavailable, potent, and selective pan-Akt inhibitor.[1] It targets all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3), which are key components of the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial for regulating cell proliferation, survival, and metabolism. By inhibiting Akt, this compound can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells where this pathway is hyperactivated.[2]
Q2: What are the most common toxicities observed with this compound in animal models?
A2: As an inhibitor of the PI3K/Akt pathway, this compound's toxicities are often on-target effects. The most commonly reported adverse events in preclinical and clinical studies include hyperglycemia, dermatological toxicities (rash), and gastrointestinal issues such as diarrhea and stomatitis.[3][4] Nausea and fatigue have also been noted.[3]
Q3: Why does this compound cause hyperglycemia?
A3: The Akt signaling pathway is a critical component of insulin signaling and glucose metabolism.[5] Akt2, in particular, plays a significant role in insulin-stimulated glucose uptake in peripheral tissues like skeletal muscle and adipose tissue, and in regulating glucose production in the liver.[6] By inhibiting Akt, this compound disrupts these processes, leading to decreased glucose uptake and increased glucose production, resulting in elevated blood glucose levels (hyperglycemia).[5]
Q4: Are the toxicities associated with this compound reversible?
A4: Yes, most of the common side effects associated with PI3K/Akt pathway inhibitors are reversible upon interruption of the treatment.[3] These drugs typically have a relatively short half-life, allowing for physiological recovery once the drug is cleared from the system. Early detection and proactive management are key to minimizing the severity and duration of these toxicities.[3]
Troubleshooting Guides
Issue 1: Hyperglycemia
Symptoms:
-
Elevated blood glucose levels in routine monitoring.
-
In severe cases, polyuria (increased urination) and polydipsia (increased thirst), though this can be difficult to observe in rodents.
-
Weight loss despite normal or increased food intake.
Troubleshooting Steps:
-
Confirm Hyperglycemia:
-
Measure blood glucose from the tail vein using a standard glucometer.
-
Establish a baseline blood glucose level before starting this compound treatment.
-
Monitor blood glucose levels regularly (e.g., daily for the first week, then 2-3 times per week).
-
-
Implement Dietary Modifications:
-
Fasting: Fasting animals for 16 hours prior to this compound administration can attenuate the acute hyperglycemic spike by reducing baseline liver glycogen levels.[7][8]
-
Low-Carbohydrate Diet: Switching to a low-carbohydrate (e.g., 7% carbohydrate) or a zero-carbohydrate diet after drug administration can effectively reduce diet-induced hyperglycemia.[7][8]
-
-
Pharmacological Intervention (with veterinary consultation):
-
Standard antidiabetic agents have shown limited efficacy in managing Akt inhibitor-induced hyperglycemia in rodents.[7][8]
-
If dietary modifications are insufficient, consult with a veterinarian. In some preclinical studies with other PI3K/Akt inhibitors, metformin has been used as a first-line intervention, though its effectiveness can be limited.[9]
-
Experimental Protocol: Monitoring and Managing Hyperglycemia
-
Materials: Glucometer, glucose test strips, lancets, 70% ethanol, gauze.
-
Procedure:
-
Gently warm the animal's tail to increase blood flow.
-
Clean the tail with 70% ethanol.
-
Make a small nick in a tail vein with a sterile lancet.
-
Gently "milk" the tail to obtain a small drop of blood.
-
Apply the blood drop to the glucose test strip and record the reading.
-
Apply gentle pressure to the tail with gauze to stop the bleeding.
-
If implementing a low-carbohydrate diet, ensure a gradual transition over 2-3 days to allow for acclimatization.
-
Issue 2: Dermatological Toxicity (Rash)
Symptoms:
-
Erythema (redness), maculopapular rash, or dermatitis, often on the torso, ears, or paws.
-
Pruritus (itching), which may manifest as excessive scratching.
-
In severe cases, skin ulceration and crusting.
Troubleshooting Steps:
-
Assess Severity:
-
Visually inspect the animals daily for any skin abnormalities.
-
Score the severity of the rash based on the percentage of body surface area affected and the presence of pruritus or ulceration.[3]
-
-
Topical Management (with veterinary consultation):
-
For mild, non-pruritic rashes, a high-potency topical corticosteroid (e.g., triamcinolone, betamethasone) can be applied 3-4 times daily.[3]
-
If pruritus is present, a topical antihistamine may be considered.
-
For evidence of secondary bacterial infection (superinfection), a topical antibiotic may be necessary.[3]
-
-
Systemic Management (for severe cases, with veterinary consultation):
Experimental Protocol: Management of Mild Dermatitis
-
Materials: Topical corticosteroid cream, cotton-tipped applicators.
-
Procedure:
-
Gently restrain the animal.
-
Apply a thin layer of the prescribed topical cream to the affected area using a cotton-tipped applicator.
-
Monitor the animal for a few minutes to prevent immediate grooming and ingestion of the cream.
-
Observe the affected area daily for improvement or worsening of the condition.
-
Issue 3: Gastrointestinal Toxicity (Diarrhea)
Symptoms:
-
Loose, unformed, or watery stools.
-
Perianal soiling.
-
Dehydration, which can be assessed by skin turgor (skin tenting).
-
Weight loss.
Troubleshooting Steps:
-
Assess Severity and Hydration Status:
-
Monitor bedding for signs of diarrhea.
-
Check the animal's weight daily.
-
Assess hydration status by gently pinching the skin over the back; delayed return to the normal position indicates dehydration.
-
-
Supportive Care:
-
Ensure ad libitum access to drinking water.
-
Provide a source of supplemental hydration, such as a hydrogel or an electrolyte solution in the water bottle.
-
For mild diarrhea, dietary modifications such as providing a bland, easily digestible diet may be beneficial.
-
-
Pharmacological Intervention (with veterinary consultation):
-
For moderate to severe diarrhea, an anti-diarrheal agent may be necessary. Loperamide is a commonly used first-line treatment.[1][10]
-
If diarrhea is severe and persistent, dose interruption of this compound is recommended.[3]
-
In cases of severe dehydration, subcutaneous or intraperitoneal fluid administration may be required.
-
Experimental Protocol: Administration of Subcutaneous Fluids
-
Materials: Sterile saline or lactated Ringer's solution, sterile syringe, 25-27 gauge needle.
-
Procedure (to be performed by trained personnel):
-
Gently restrain the animal.
-
Lift the skin to create a "tent" over the interscapular area.
-
Insert the needle into the base of the tent, parallel to the spine.
-
Slowly inject the prescribed volume of fluids.
-
Withdraw the needle and gently massage the area to help distribute the fluid.
-
Data Presentation
Table 1: Dose-Dependent Toxicities of a Pan-Akt Inhibitor (Hu7691) in Sprague-Dawley Rats (14-Day Study)
Note: This data is for the pan-Akt inhibitor Hu7691 and is provided as a representative example of potential toxicities. This compound-specific preclinical toxicology data is not publicly available.
| Dose (mg/kg/day) | Sex | Key Observations | Potential Target Organs |
| 12.5 | Male | No observed adverse effects. | - |
| 12.5 | Female | No observed adverse effects. | - |
| 25 | Female | Red-stained nose, arched back, emaciation, increased white blood cell count. | Spleen, Thymus, Gastrointestinal Tract |
| 50 | Male | Increased neutrophils, decreased lymphocytes. | Spleen, Thymus, Gastrointestinal Tract, Liver, Kidneys |
| 50 | Female | Animal fatalities observed, vertical and matte hair, anal filth, increased neutrophils, decreased lymphocytes. | Spleen, Thymus, Gastrointestinal Tract, Ovaries |
| 75 | Female | Vertical and matte hair, anal filth. | Spleen, Thymus, Gastrointestinal Tract, Ovaries |
| 100 | Male | Vertical and matte hair, red nose, arched back, emaciation, increased neutrophils, decreased lymphocytes. | Spleen, Thymus, Gastrointestinal Tract, Liver, Kidneys |
| 150 | Male | Animal fatalities observed. | Spleen, Thymus, Gastrointestinal Tract, Liver, Kidneys |
Data adapted from a study on Hu7691.[11]
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Experimental workflow for managing this compound toxicity.
Caption: Troubleshooting logic for weight loss in animal models.
References
- 1. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exogenous drug-induced mouse models of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Preclinical Animal Models in Cancer Supportive Care - BioModels [biomodels.com]
- 8. youtube.com [youtube.com]
- 9. Preclinical Animal Models in Cancer Supportive Care [healthtech.com]
- 10. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 11. awionline.org [awionline.org]
Validation & Comparative
A Head-to-Head Battle of Akt Inhibitors: Uprosertib vs. MK-2206 in the Preclinical Arena
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway stands as a pivotal nexus for regulating cell survival, proliferation, and metabolism. Its frequent dysregulation in a myriad of cancers has spurred the development of numerous inhibitors, with uprosertib (GSK2141795) and MK-2206 emerging as prominent contenders. This guide provides an objective, data-driven comparison of their in vitro efficacy, offering researchers, scientists, and drug development professionals a comprehensive overview to inform preclinical research and development strategies.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and MK-2206 are potent pan-Akt inhibitors, targeting all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3). However, they exhibit distinct mechanisms of inhibition. This compound is an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing the binding of ATP, a critical step for its enzymatic activity.[1] In contrast, MK-2206 is an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket.[2][3] This allosteric binding locks the kinase in an inactive conformation, preventing its phosphorylation and subsequent activation.[4]
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and MK-2206 against Akt isoforms in cell-free assays and their growth-inhibitory effects on various cancer cell lines.
Table 1: Inhibition of Akt Isoforms (Cell-Free Assays)
| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| This compound (GSK2141795) | 180[1][5] | 328[1][5] | 38[1][5] |
| MK-2206 | 8[6] | 12[6] | 65[6] |
Note: Some studies report an IC50 of 5 nM for MK-2206 against Akt1.[7][8][9]
Table 2: Cell Growth Inhibition (IC50 in various cancer cell lines)
| Cell Line | Cancer Type | This compound (GSK2141795) IC50 (µM) | MK-2206 IC50 (µM) |
| OVCAR8 | Ovarian Cancer | 0.24[1] | - |
| JVM2 | B-cell prolymphocytic leukemia | 0.293[1] | - |
| A431 | Epidermoid Carcinoma | - | 5.5[10] |
| HCC827 | Non-Small Cell Lung Cancer | - | 4.3[10] |
| NCI-H292 | Non-Small Cell Lung Cancer | - | 5.2[10] |
| NCI-H460 | Non-Small Cell Lung Cancer | - | 3.4[10] |
| CNE-1 | Nasopharyngeal Carcinoma | - | 3-5[9] |
| CNE-2 | Nasopharyngeal Carcinoma | - | 3-5[9] |
| HONE-1 | Nasopharyngeal Carcinoma | - | 3-5[9] |
| SUNE-1 | Nasopharyngeal Carcinoma | - | <1[9] |
Disclaimer: The IC50 values for cell growth inhibition are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. Frontiers | The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 4. researchgate.net [researchgate.net]
- 5. stablediffusionweb.com [stablediffusionweb.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Uprosertib's On-Target Engagement: A Comparative Guide to siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uprosertib (GSK2141795) is a potent, orally bioavailable pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[1] By inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, this compound leads to a decrease in tumor cell proliferation and an increase in apoptosis, particularly in cancer cells with a constitutively active Akt pathway.[1] Validating that the observed effects of a targeted inhibitor like this compound are indeed due to its interaction with its intended target is a critical step in drug development.
One of the most specific methods for target validation is the use of small interfering RNA (siRNA). By specifically silencing the expression of the target protein (in this case, Akt), researchers can compare the cellular phenotype induced by the inhibitor with that induced by the genetic knockdown. A high degree of concordance between the two provides strong evidence of on-target activity.
This guide provides a comparative overview of validating this compound's target engagement using siRNA, supported by experimental data and detailed protocols.
Comparison of this compound and Akt siRNA Effects
While direct head-to-head comparative studies with quantitative data in the same experimental setting are limited in publicly available literature, we can collate findings from various studies to draw parallels between the effects of this compound and Akt siRNA on cancer cells.
It is crucial to note that the following data is compiled from different studies and experimental conditions may vary.
| Parameter | This compound | Akt siRNA | Reference |
| Cell Viability/Proliferation | Dose-dependent inhibition of proliferation in various cancer cell lines. | Significant reduction in cell viability in HN5 head and neck squamous cell carcinoma cells (reduced to 64.57%).[2] Inhibition of growth in human prostate cancer cells.[3] | [1] |
| Apoptosis | Induction of apoptosis in sensitive cancer cell lines. | Increased apoptosis in HN5 cells, particularly when combined with cisplatin (96.5% apoptosis).[2] | [1] |
| Downstream Signaling | Decreased phosphorylation of Akt substrates such as GSK3β and PRAS40. | Not directly measured in the cited proliferation/apoptosis studies, but expected to decrease phosphorylation of Akt substrates. | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the PI3K/Akt signaling pathway and the experimental workflow for validating this compound's target engagement using siRNA.
Caption: PI3K/Akt Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Target Validation.
Experimental Protocols
The following are generalized protocols for key experiments involved in validating this compound's target engagement with siRNA. Specific details may need to be optimized for different cell lines and experimental conditions.
Akt siRNA Transfection
This protocol describes the transient transfection of siRNA into cultured mammalian cells to specifically knockdown Akt expression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opti-MEM® I Reduced Serum Medium (or equivalent)
-
Akt-specific siRNA and a non-targeting (scrambled) control siRNA
-
Lipofectamine® RNAiMAX Transfection Reagent (or equivalent)
-
6-well plates
-
Nuclease-free water
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute the Akt siRNA and control siRNA separately in Opti-MEM® I medium to a final concentration of 20 µM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM® I medium according to the manufacturer's instructions.
-
-
Complex Formation:
-
Combine the diluted siRNA with the diluted transfection reagent.
-
Incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes drop-wise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically.
Western Blot Analysis for Akt Pathway Proteins
This protocol is for detecting the levels of total and phosphorylated Akt and its downstream targets, GSK3β and PRAS40, following treatment with this compound or Akt siRNA.
Materials:
-
Treated and control cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9), anti-GSK3β, anti-p-PRAS40 (Thr246), anti-PRAS40, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Alternative Target Engagement Validation Methods
Besides siRNA, other methods can be employed to validate the target engagement of kinase inhibitors like this compound.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a drug to its target protein in a cellular context by measuring changes in the protein's thermal stability. Ligand binding typically increases the melting temperature of the target protein.
-
Kinobeads/Affinity Chromatography: This chemical proteomics approach uses immobilized, broad-spectrum kinase inhibitors to pull down interacting kinases from a cell lysate. Competition with a free inhibitor (like this compound) can reveal its target profile and selectivity.
-
Phosphoproteomics: Mass spectrometry-based phosphoproteomics can provide a global view of changes in protein phosphorylation upon inhibitor treatment, helping to confirm the on-target effects on the intended signaling pathway and identify potential off-target activities.
Conclusion
Validating the on-target engagement of this compound is paramount for its clinical development. The use of siRNA to specifically knockdown Akt provides a powerful tool to phenocopy the effects of the inhibitor, thereby providing strong evidence for its mechanism of action. By comparing the cellular and molecular consequences of this compound treatment with those of Akt silencing, researchers can confidently attribute the observed anti-cancer effects to the inhibition of the Akt signaling pathway. While direct comparative data is still emerging, the available evidence strongly supports the on-target activity of this compound. The experimental protocols and alternative methods outlined in this guide provide a framework for robust target validation studies in the field of kinase inhibitor drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Akt1 and Jak1 siRNA based silencing effects on the proliferation and apoptosis in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockdown of Akt isoforms by RNA silencing suppresses the growth of human prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Uprosertib's Mechanism of Action: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
Uprosertib (GSK2141795) is a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor targeting all three Akt isoforms (Akt1, Akt2, and Akt3).[1] Its primary mechanism of action is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer.[2] Confirmation of this on-target activity and evaluation of downstream cellular consequences are crucial steps in the preclinical and clinical development of this compound. This guide provides a comparative overview of key secondary assays to validate the mechanism of action of this compound, with a comparison to other well-characterized Akt inhibitors.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular processes. This compound, as an ATP-competitive inhibitor, binds to the kinase domain of Akt, preventing the transfer of ATP and subsequent phosphorylation of its downstream targets.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Core Secondary Assays for Mechanism of Action Confirmation
To robustly confirm the mechanism of action of this compound, a panel of secondary assays should be employed. These assays provide orthogonal evidence for target engagement and the predicted downstream biological consequences.
Western Blotting for Downstream Target Modulation
Objective: To directly assess the inhibition of Akt kinase activity by measuring the phosphorylation status of its key downstream substrates.
Rationale: A decrease in the phosphorylation of known Akt substrates upon this compound treatment provides direct evidence of on-target activity.
Key Downstream Targets:
-
GSK3β (Glycogen Synthase Kinase 3 Beta): Phosphorylation by Akt at Ser9 inactivates GSK3β.
-
PRAS40 (Proline-Rich Akt Substrate 40 kDa): Phosphorylation by Akt at Thr246 relieves its inhibitory effect on mTORC1.
-
FOXO (Forkhead Box Protein O): Akt-mediated phosphorylation leads to the nuclear exclusion and inactivation of FOXO transcription factors, which promote apoptosis and cell cycle arrest.
-
S6 Ribosomal Protein: A downstream effector of the mTORC1 pathway, its phosphorylation is indicative of mTORC1 activity, which is often downstream of Akt.
Comparative Data:
| Inhibitor | Downstream Targets Inhibited | Reference |
| This compound | p-GSK3β, p-PRAS40, p-FOXO, p-S6 | [1][3] |
| Ipatasertib | p-S6 | [4] |
| MK-2206 | p-Akt, p-rpS6, p-GSK3β | [5][6] |
| Capivasertib | p-GSK3β, p-PRAS40, p-S6 | [7] |
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt and its downstream targets overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation and Viability Assays
Objective: To determine the effect of this compound on cancer cell growth and survival.
Rationale: As the PI3K/Akt pathway is a key driver of cell proliferation, its inhibition by this compound is expected to reduce cell viability.
Common Assays:
-
MTT/XTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
Comparative IC50 Values (µM) in Various Cancer Cell Lines:
| Cell Line | Cancer Type | This compound | Ipatasertib | MK-2206 |
| LS174T | Colon | ~1-10[3] | - | - |
| Mia PaCa-2 | Pancreatic | - | - | ~5-10[5] |
| Panc-1 | Pancreatic | - | - | ~5-10[5] |
| ARK1 | Endometrial | - | 6.62[4] | - |
| SPEC-2 | Endometrial | - | 2.05[4] | - |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Rationale: The PI3K/Akt pathway regulates the expression and activity of cell cycle proteins. Inhibition of this pathway can lead to cell cycle arrest at the G1/S or G2/M checkpoints.
Methodology: Flow cytometry analysis of DNA content after staining with a fluorescent dye like propidium iodide (PI).
Comparative Effects on Cell Cycle:
| Inhibitor | Effect on Cell Cycle | Cell Line | Reference |
| This compound | G1 arrest | - | [8] |
| Ipatasertib | G1 arrest | ARK1 | [4] |
| Ipatasertib | G2 arrest | SPEC-2 | [4] |
| MK-2206 | G0/G1 arrest | PLC, Mahlavu | [9] |
| Capivasertib | G1/S arrest | Prostate Cancer Cells | [7] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound or vehicle for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Deconvolute the DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: A typical workflow for cell cycle analysis using flow cytometry.
Apoptosis Assays
Objective: To determine if the inhibition of the PI3K/Akt pathway by this compound induces programmed cell death.
Rationale: The PI3K/Akt pathway is a major pro-survival pathway, and its inhibition can lead to the induction of apoptosis.
Common Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Caspase Activity Assays: Measurement of the activity of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of apoptosis.
Comparative Effects on Apoptosis:
| Inhibitor | Apoptosis Induction | Method | Reference |
| This compound | Induces apoptosis | - | [2] |
| Ipatasertib | Induces apoptosis | Cleaved caspase 3, 8, 9 | [4] |
| MK-2206 | Induces apoptosis | Annexin-V/PI staining | [5] |
| Capivasertib | Induces apoptosis | Increased DNA damage | [7] |
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound or vehicle for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Off-Target Effects and Resistance Mechanisms
A comprehensive understanding of a drug's mechanism of action also requires an investigation into its potential off-target effects and the mechanisms by which resistance may develop.
Off-Target Kinase Profiling:
To assess the selectivity of this compound, it should be screened against a broad panel of kinases. This compound has been shown to potently inhibit only the PKC family members PRKACA and PRKACB, as well as the cGMP-dependent protein kinase PRKG1, apart from the Akts.[1]
Resistance Mechanisms:
Resistance to Akt inhibitors can arise through various mechanisms, including:
-
Reactivation of the PI3K/Akt pathway: This can occur through mutations in PI3K or loss of PTEN.
-
Activation of bypass signaling pathways: Upregulation of parallel pathways, such as the MAPK/ERK pathway, can compensate for Akt inhibition.
-
Drug efflux: Increased expression of drug transporters can reduce the intracellular concentration of the inhibitor.
Conclusion
A multi-faceted approach employing a combination of the secondary assays described in this guide is essential for the robust confirmation of this compound's mechanism of action. By systematically evaluating the molecular and cellular consequences of Akt inhibition, researchers can gain a comprehensive understanding of this compound's on-target effects, its potential liabilities, and its therapeutic potential. The comparative data provided for other Akt inhibitors serves as a valuable benchmark for interpreting experimental results and positioning this compound within the landscape of PI3K/Akt pathway-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Capivasertib combines with docetaxel to enhance anti-tumour activity through inhibition of AKT-mediated survival mechanisms in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. The AKT Inhibitor MK-2206 is Cytotoxic in Hepatocarcinoma Cells Displaying Hyperphosphorylated AKT-1 and Synergizes with Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergy of Uprosertib and MEK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of AKT and MEK inhibitors has been a focal point of preclinical cancer research, aiming to overcome resistance mechanisms and enhance therapeutic efficacy by co-targeting two critical signaling pathways. This guide provides an objective comparison of the synergistic effects of the AKT inhibitor Uprosertib with MEK inhibitors, supported by experimental data from preclinical studies. While the preclinical rationale for this combination is strong, it is crucial to consider the outcomes of clinical trials, which have thus far presented challenges in translating this synergy to patient benefit.
Rationale for Combination Therapy
The RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR signaling pathways are frequently dysregulated in cancer, driving cell proliferation, survival, and resistance to therapy.[1][2] Inhibition of the MEK pathway can lead to a compensatory activation of the AKT pathway, representing a key mechanism of resistance.[3][4] Preclinical studies have therefore suggested that the simultaneous inhibition of both pathways could result in additive or synergistic anti-tumor effects and induce apoptosis.[2]
This compound is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets AKT1, AKT2, and AKT3.[5] MEK inhibitors, such as Trametinib, are allosteric inhibitors of MEK1 and MEK2.[6] The combined blockade of these two key nodes is hypothesized to lead to a more profound and durable anti-cancer response.
Preclinical Synergy: In Vitro Evidence
Preclinical studies have demonstrated synergistic effects of combining AKT and MEK inhibitors across various cancer cell lines, particularly those with KRAS mutations. While specific data for this compound is limited in publicly available literature, studies using other AKT inhibitors like MK-2206 and Borussertib in combination with MEK inhibitors provide strong evidence for the potential of this therapeutic strategy.
Cell Viability and Proliferation
The combination of AKT and MEK inhibitors has been shown to synergistically inhibit the growth of cancer cells. This is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cancer Type | Cell Line | AKT Inhibitor | MEK Inhibitor | Observed Effect | Combination Index (CI) |
| Pancreatic Cancer | Dan-G | Borussertib | Trametinib | Strong synergistic inhibition of cell proliferation | < 1 (across a range of concentrations)[7] |
| Non-Small Cell Lung Cancer | A549, H157 | MK-2206 | AZD6244 | Synergistic inhibition of cell growth | Ratio-dependent synergy observed[3] |
| Triple-Negative Breast Cancer | MDA-MB-231 | AT7867 | PD-0325901 | Enhanced anti-proliferative and anti-clonogenic effects | Not explicitly calculated, but synergy implied[8] |
| KRAS-mutant Colorectal Cancer | LS513 | RAF265 (also inhibits AKT) | Selumetinib | Synergistic inhibition of cell viability | Not explicitly calculated, but synergy implied[9] |
Induction of Apoptosis
A key outcome of successful combination therapy is the induction of programmed cell death, or apoptosis. The combination of AKT and MEK inhibitors has been shown to be more effective at inducing apoptosis than either agent alone.
| Cancer Type | Cell Line | AKT Inhibitor | MEK Inhibitor | Apoptosis Assay | Key Findings |
| Non-Small Cell Lung Cancer | A549, H157 | MK-2206 | AZD6244 | TUNEL Assay | Significant increase in apoptosis with combination therapy compared to single agents in xenograft models.[3] |
| KRAS-mutant Colorectal Cancer | LS513 | RAF265 (also inhibits AKT) | Selumetinib | PARP Cleavage (Western Blot) | Induction of PARP cleavage, a marker of apoptosis, observed with the combination but not with single agents.[9] |
| Triple-Negative Breast Cancer | MDA-MB-231 | AT7867 | PD-0325901 | Not specified | Combination induced apoptosis.[8] |
Signaling Pathway Inhibition
The synergistic effect of combining this compound and MEK inhibitors is rooted in their ability to effectively shut down two major signaling cascades that drive cancer cell growth and survival.
Caption: Dual inhibition of the MAPK and PI3K/AKT pathways.
Western Blot Analysis
Western blot analysis is crucial for confirming the on-target effects of the inhibitors and understanding the molecular mechanisms of their synergy. In preclinical studies, the combination of AKT and MEK inhibitors effectively suppresses the phosphorylation of their respective downstream targets, ERK and AKT.
| Cancer Type | Cell Line | AKT Inhibitor | MEK Inhibitor | Key Western Blot Findings |
| Non-Small Cell Lung Cancer | A549 Xenografts | MK-2206 | AZD6244 | Combination effectively inhibited both p-ERK and p-AKT expression in tumor tissue.[3] |
| KRAS-mutant Colorectal Cancer | LS513 | RAF265 (also inhibits AKT) | Selumetinib | Combination resulted in a significant reduction of p-ERK and p-AKT levels.[9] |
| HER2+ Breast Cancer | SkBr3 | Not specified | U0126 | MEK inhibition alone led to an increase in AKT phosphorylation, highlighting the feedback loop.[4] |
Clinical Trial Outcomes: A Reality Check
Despite the compelling preclinical rationale, the clinical development of this compound in combination with the MEK inhibitor Trametinib has faced significant challenges. A Phase I dose-escalation trial in patients with solid tumors was terminated early due to poor tolerability and minimal clinical activity.[10]
Similarly, a Phase II study in patients with metastatic triple-negative breast cancer showed that while the addition of this compound to Trametinib was associated with a numerically greater objective response rate, there was no improvement in progression-free survival.[11] The combination was also associated with significant adverse events, with diarrhea and rash being particularly problematic.[10]
These clinical findings underscore the difficulty in translating preclinical synergy into meaningful patient benefit, highlighting potential challenges with therapeutic window, drug scheduling, and patient selection.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the synergy between this compound and MEK inhibitors.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of single-agent and combination drug treatments on cell viability.
Workflow:
Caption: Workflow for a typical cell viability assay.
Protocol:
-
Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.
-
The following day, cells are treated with a dose range of this compound, a MEK inhibitor, or the combination of both drugs.
-
After a 72-hour incubation period, MTS reagent is added to each well.
-
Plates are incubated for 1-4 hours at 37°C.
-
The absorbance at 490 nm is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the absorbance of untreated control cells.
-
Combination Index (CI) values can be calculated using software such as CompuSyn.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Workflow:
Caption: Workflow for an apoptosis assay using flow cytometry.
Protocol:
-
Cells are treated with the indicated concentrations of this compound, a MEK inhibitor, or the combination for 24-48 hours.
-
Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
The cell pellet is resuspended in 1X Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.
Western Blotting
Objective: To assess the phosphorylation status of key proteins in the AKT and MEK signaling pathways.
Protocol:
-
Cells are treated with this compound, a MEK inhibitor, or the combination for the desired time points.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The combination of this compound and MEK inhibitors demonstrates clear synergistic effects in preclinical models, providing a strong scientific rationale for this therapeutic approach. The dual blockade of the AKT and MEK pathways leads to enhanced inhibition of cell proliferation and increased apoptosis in various cancer cell types. However, the translation of this preclinical synergy into clinical benefit has been challenging, with clinical trials of this compound and Trametinib showing poor tolerability and limited efficacy.
For researchers and drug development professionals, these findings highlight the critical importance of bridging the gap between preclinical and clinical outcomes. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this combination, as well as exploring alternative dosing schedules and combination partners to improve the therapeutic index. A deeper understanding of the complex interplay between the MAPK and PI3K/AKT pathways and the mechanisms of toxicity will be essential for the successful clinical development of this and other dual-pathway inhibitor strategies.
References
- 1. Anti-tumour activity in RAS-driven tumours by blocking AKT and MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination Treatment with MEK and AKT Inhibitors Is More Effective than Each Drug Alone in Human Non-Small Cell Lung Cancer In Vitro and In Vivo | PLOS One [journals.plos.org]
- 4. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase I dose-escalation trial of the oral AKT inhibitor this compound in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]
- 11. Phase II study of MEK inhibitor trametinib alone and in combination with AKT inhibitor GSK2141795/uprosertib in patients with metastatic triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Uprosertib-Induced Apoptosis: A Comparative Guide to Caspase Assays and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various experimental methods to confirm apoptosis induced by the pan-Akt inhibitor, Uprosertib. This compound is known to promote programmed cell death by inhibiting the PI3K/Akt signaling pathway, a key regulator of cell survival.[1] This guide details the use of caspase assays as a primary method for confirmation and compares their performance with alternative techniques such as Annexin V staining and TUNEL assays. Experimental data, detailed protocols, and visual workflows are provided to assist researchers in selecting the most appropriate methods for their studies.
This compound and the PI3K/Akt Signaling Pathway in Apoptosis
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. In many cancers, this pathway is constitutively active, leading to the suppression of apoptosis and promoting tumor growth. Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic proteins, including Bad (a Bcl-2 family member) and caspase-9.[2] By inhibiting these proteins, active Akt promotes cell survival.
This compound, a potent and selective pan-Akt inhibitor, counteracts this pro-survival signaling.[3] By inhibiting Akt, this compound prevents the phosphorylation and inactivation of pro-apoptotic proteins. This leads to the activation of the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspases.
Caspase Assays for Apoptosis Confirmation
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. They are present as inactive zymogens (pro-caspases) in healthy cells and are activated in a cascade upon apoptotic stimuli. Initiator caspases (e.g., caspase-8 and -9) are activated first and in turn activate effector caspases (e.g., caspase-3 and -7), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Measuring the activity of these caspases is a direct and reliable method to quantify apoptosis.
Comparison of Caspase Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Caspase-3/7 Assay | Measures the activity of the primary executioner caspases. Substrates containing the DEVD sequence are cleaved, producing a fluorescent or luminescent signal. | High sensitivity, suitable for high-throughput screening, directly measures a key event in apoptosis execution. | Does not distinguish between intrinsic and extrinsic pathways. |
| Caspase-8 Assay | Measures the activity of the key initiator caspase of the extrinsic (death receptor-mediated) pathway. Substrates contain the IETD sequence. | Differentiates apoptosis initiated by the extrinsic pathway. | May not be activated if apoptosis is solely induced through the intrinsic pathway. |
| Caspase-9 Assay | Measures the activity of the key initiator caspase of the intrinsic (mitochondrial) pathway. Substrates contain the LEHD sequence. | Differentiates apoptosis initiated by the intrinsic pathway, which is the primary pathway for this compound. | May not be activated if apoptosis is initiated by the extrinsic pathway. |
Experimental Data: this compound-Induced Caspase Activity
The following table summarizes data from a study on the effect of this compound on caspase-3/7 activity in human colon cancer cell lines.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| HCT116 | 5 | 24 | ~2.5 |
| HCT116 | 10 | 24 | ~4.0 |
| LS174T | 5 | 24 | ~2.0 |
| LS174T | 10 | 24 | ~3.5 |
Data adapted from a study on lactic acidosis and this compound resistance.
Detailed Experimental Protocols
Caspase-3/7 Glo® Assay (Promega)
This protocol is for a luminescent assay that measures caspase-3 and -7 activities.
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled multiwell plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare cells in a 96-well white-walled plate.
-
Treat cells with this compound at desired concentrations and for the desired time. Include untreated control wells.
-
Equilibrate the plate and its contents to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a plate reader.
References
Navigating the Labyrinth of Preclinical Data: A Comparative Guide to Uprosertib and Other Pan-Akt Inhibitors
For Immediate Release
In the fast-paced world of oncology drug development, the reproducibility of preclinical findings is a cornerstone of translational success. This guide provides a comparative analysis of Uprosertib, a potent pan-Akt inhibitor, alongside other inhibitors targeting the same pathway, Ipatasertib and MK-2206. While direct cross-laboratory validation studies for this compound are not publicly available, this document synthesizes existing data to highlight the critical need for standardized experimental protocols and to offer researchers a framework for evaluating and comparing results across different settings.
This compound is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B), targeting all three isoforms (Akt1, Akt2, and Akt3)[1]. By binding to and inhibiting Akt, this compound disrupts the PI3K/Akt signaling pathway, a critical mediator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer[2][3][4][5]. This inhibition is intended to suppress tumor growth and induce apoptosis in cancer cells.
In Vitro Efficacy: A Tale of Varying Potency
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a drug. However, as the following tables illustrate, IC50 values for this compound and its counterparts can vary significantly across different cancer cell lines and experimental conditions. This variability underscores the challenges in directly comparing results generated in different laboratories.
Table 1: In Vitro Potency (IC50) of this compound Against Akt Isoforms
| Isoform | IC50 (nM) |
| Akt1 | 180 |
| Akt2 | 328 |
| Akt3 | 38 |
| Data sourced from MedchemExpress[1] |
Table 2: Comparative In Vitro Potency (IC50) of Pan-Akt Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HCT-116 | Colorectal Carcinoma | 0.72 |
| LNCaP | Prostate Carcinoma | 0.076 | |
| OVCAR-8 | Ovarian Carcinoma | 0.54 | |
| Ipatasertib | ARK1 | Serous Endometrial Cancer | 6.62 |
| SPEC-2 | Serous Endometrial Cancer | 2.05 | |
| Cell lines with PTEN loss or PIK3CA mutations (mean) | Various | 4.8 | |
| Cell lines without PTEN/PIK3CA alterations (mean) | Various | 8.4 | |
| MK-2206 | A431 | Skin Epidermoid Carcinoma | 5.5 |
| HCC827 | Non-Small-Cell Lung Cancer | 4.3 | |
| NCI-H292 | Non-Small-Cell Lung Cancer | 5.2 | |
| NCI-H460 (PIK3CA mutant) | Non-Small-Cell Lung Cancer | 3.4 | |
| Ras-mutant cell lines (mean) | Various | >10 | |
| Data for this compound sourced from MedchemExpress. Data for Ipatasertib sourced from PubMed Central[6][7]. Data for MK-2206 sourced from AACR Journals[8]. It is important to note that experimental conditions, such as assay type and incubation time, may vary between studies. |
In Vivo Performance: The Complexity of Whole-Organism Response
Evaluating the efficacy of this compound in vivo introduces additional layers of complexity, with outcomes influenced by factors such as the animal model, tumor microenvironment, and drug metabolism. While comprehensive, directly comparable in vivo studies are scarce, the available data provides insights into the potential anti-tumor activity of these pan-Akt inhibitors.
Table 3: Comparative In Vivo Efficacy of Pan-Akt Inhibitors
| Inhibitor | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition |
| This compound | MKN45 | Gastric Cancer | 10 mg/kg/day (oral) | 27% inhibition at 3 weeks |
| Ipatasertib | Lkb1fl/flp53fl/fl transgenic mice | Endometrioid Endometrial Cancer | Not specified | 52.2% reduction in tumor weight after 4 weeks |
| MK-2206 | AS, BE2, SY5Y, NGP | Neuroblastoma | 200 mg/kg | 22-48% inhibition |
| Data for this compound sourced from TargetMol. Data for Ipatasertib sourced from PMC[9]. Data for MK-2206 sourced from PMC[10]. The lack of standardized reporting for in vivo studies makes direct comparisons challenging. |
The PI3K/Akt Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism of action and the experimental processes used to evaluate it, the following diagrams are provided.
Caption: The PI3K/Akt signaling pathway targeted by this compound.
Caption: A generalized workflow for evaluating an Akt inhibitor.
Standardizing Experimental Protocols: The Path to Reproducibility
The lack of direct cross-validation studies for this compound highlights a broader challenge in preclinical research. To enhance the comparability and reliability of data, the adoption of standardized and detailed experimental protocols is paramount. Below are summaries of key methodologies often employed in the evaluation of kinase inhibitors.
Cell Viability and Proliferation Assays
-
Sulforhodamine B (SRB) Assay: This colorimetric assay relies on the ability of SRB to bind to basic amino acids of cellular proteins, providing a measure of cell mass.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of the inhibitor.
-
Fix cells with trichloroacetic acid (TCA).
-
Stain with SRB solution.
-
Wash away unbound dye with 1% acetic acid.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at approximately 510 nm[11][12][13][14][15].
-
-
-
MTS Assay: This is another colorimetric assay where the MTS tetrazolium salt is reduced by viable cells to a colored formazan product.
Apoptosis Assays
-
Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Protocol Outline:
-
Plate and treat cells in a white-walled 96-well plate.
-
Add the Caspase-Glo® 3/7 Reagent, which lyses the cells and contains a substrate for caspases 3 and 7.
-
Incubate at room temperature to allow for cleavage of the substrate and generation of a luminescent signal.
-
Measure luminescence with a luminometer[19][20][21][22][23].
-
-
In Vivo Xenograft Studies
-
General Protocol:
-
Cell Preparation: Culture and harvest cancer cells.
-
Implantation: Subcutaneously inject a specific number of cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Randomize mice into control and treatment groups and administer the drug according to a defined dose and schedule.
-
Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Analysis: Calculate tumor growth inhibition and perform statistical analysis.
-
Conclusion: A Call for Collaborative Validation
The data presented in this guide illustrates both the promise of this compound as a therapeutic agent and the inherent challenges in comparing preclinical data across different laboratory settings. For researchers, scientists, and drug development professionals, it is crucial to critically evaluate the methodologies behind the data. Moving forward, collaborative efforts to establish and adhere to standardized protocols will be essential for improving the cross-validation of results and accelerating the translation of promising preclinical candidates like this compound into effective clinical therapies. While pan-Akt inhibitors have shown clinical activity, on-target toxicities and resistance mechanisms remain significant hurdles[24][25]. Rigorous and reproducible preclinical science is the foundation upon which these clinical challenges will be overcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of an allosteric Akt inhibitor MK-2206 with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 16. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 20. ulab360.com [ulab360.com]
- 21. tripod.nih.gov [tripod.nih.gov]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 24. What's the latest update on the ongoing clinical trials related to Akt-1? [synapse.patsnap.com]
- 25. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Uprosertib: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Uprosertib are paramount to ensuring laboratory safety and environmental protection. This compound, a potent and selective pan-Akt inhibitor, requires careful management throughout its lifecycle, from storage to final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.
Core Principles of this compound Disposal
Given that this compound is an active pharmacological agent with a specific hazard classification—H372, indicating it causes damage to organs through prolonged or repeated exposure—it must be treated as hazardous chemical waste.[1] Disposal procedures should always comply with local, state, and federal regulations, as well as institutional guidelines.
Step-by-Step Disposal Protocol
The following protocol outlines the general procedures for the disposal of this compound. It is crucial to consult your institution's Environmental Health & Safety (EH&S) department for specific requirements.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, such as unused powder, contaminated personal protective equipment (gloves, wipes), and weighing papers, in a dedicated, clearly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Waste Container Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific concentration and quantity. The accumulation start date should also be clearly marked.
-
Storage of Waste: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.
-
Arranging for Pickup and Disposal: Contact your institution's EH&S department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash, as this is against regulations and poses a risk to the environment.[2]
Quantitative Data Summary
Proper storage is critical to maintaining the stability and integrity of this compound. The following table summarizes the recommended storage conditions from various suppliers.
| Parameter | Condition | Duration | Citations |
| Powder (Short Term) | 0 - 4°C | Days to Weeks | [3][4] |
| Powder (Long Term) | -20°C | Months to Years | [3][4][5] |
| Stock Solution in Solvent | -20°C | Up to 6 months | [6] |
| Stock Solution in Solvent | -80°C | Up to 1 year | [6][7] |
Visualizing Key Processes and Pathways
To further aid in the understanding of this compound's context and handling, the following diagrams illustrate its signaling pathway and a generalized workflow for its disposal.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on Akt.
Caption: A generalized workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these guidelines and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
